2-(4-Methylthiazol-5-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAQJFUNSFVSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276836 | |
| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58981-35-4 | |
| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylthiazol-5-yl)ethanamine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylthiazol-5-yl)ethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to histamine, a key physiological signaling molecule, has led to its investigation as a modulator of histamine receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activity of this compound, with a focus on its role as a histamine H2-receptor agonist.
Chemical Properties and Structure
This compound, with the CAS number 58981-35-4, is a pale brown liquid at room temperature.[1] It is characterized by a thiazole ring substituted with a methyl group at the 4-position and an ethanamine group at the 5-position.
Structure:
-
IUPAC Name: 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine
-
Molecular Formula: C₆H₁₀N₂S
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Molecular Weight: 142.23 g/mol [1]
-
Canonical SMILES: CC1=C(CCN)SC=N1
-
InChI Key: TVAQJFUNSFVSGP-UHFFFAOYSA-N
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points have not been extensively reported in the literature, information from supplier safety data sheets and analogous compounds provides some guidance.
| Property | Value | Source |
| Appearance | Pale brown liquid | [1] |
| Storage Temperature | 0-8°C | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known structure, predicted spectral characteristics can be inferred. For researchers synthesizing or analyzing this compound, the following are expected spectral features:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group protons, the two methylene groups of the ethanamine side chain, the amine protons, and the proton on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the two methylene carbons, and the three carbons of the thiazole ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (142.23 g/mol ).
Experimental Protocols
Proposed Synthetic Workflow:
Step 1: Synthesis of N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide
This step involves the reaction of 4-methyl-5-(2-chloroethyl)thiazole with potassium phthalimide. This is a standard Gabriel synthesis for the preparation of primary amines.
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Materials: 4-methyl-5-(2-chloroethyl)thiazole, potassium phthalimide, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-methyl-5-(2-chloroethyl)thiazole in anhydrous DMF.
-
Add potassium phthalimide to the solution.
-
Heat the reaction mixture with stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
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Filter the solid, wash with water, and dry to yield N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide.
-
Step 2: Synthesis of this compound (Hydrazinolysis)
The phthalimide-protected intermediate is then deprotected using hydrazine hydrate.
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Materials: N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide, hydrazine hydrate, ethanol.
-
Procedure:
-
Suspend N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture. A white precipitate of phthalhydrazide will form.
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After the reaction is complete (monitored by TLC), cool the mixture.
-
Acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide.
-
Filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a strong base (e.g., NaOH) and extract the free amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
The final product can be further purified by distillation or chromatography.
-
Biological Activity and Signaling Pathways
This compound is structurally related to histamine and has been investigated for its activity at histamine receptors. The most significant finding is its action as a potent and selective agonist for the histamine H2 receptor.[2]
Histamine H2 Receptor Agonism:
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade that plays a crucial role in various physiological processes, most notably the stimulation of gastric acid secretion.
Signaling Pathway:
The activation of the histamine H2 receptor by an agonist like this compound triggers the following signaling pathway:
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylthiazol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methylthiazol-5-yl)ethanamine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, detailed synthetic protocol and complete characterization data in publicly accessible literature, this document outlines plausible and established synthetic routes starting from commercially available precursors. Detailed experimental protocols for these proposed pathways are provided, drawing from analogous chemical transformations. Furthermore, this guide compiles the available characterization data for key intermediates and presents predicted spectroscopic data for the target compound, this compound, based on its chemical structure and the analysis of related compounds. This guide is intended to serve as a practical resource for researchers and scientists involved in the synthesis and application of novel thiazole derivatives.
Introduction
This compound is a primary amine featuring a substituted thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities to molecules. As an intermediate, this compound serves as a crucial component for the synthesis of more complex molecules, including potential drug candidates targeting neurological disorders and active ingredients in agrochemical formulations.[1] Its structural features, combining a reactive primary amine with the unique electronic properties of the thiazole ring, make it a versatile tool for drug discovery and development.
This whitepaper details proposed synthetic pathways and methods for the characterization of this important molecule.
Synthesis of this compound
Two primary synthetic routes are proposed for the synthesis of this compound, starting from key precursors: 4-methyl-5-(2-chloroethyl)thiazole or 2-(4-methylthiazol-5-yl)ethanol.
Proposed Synthetic Pathways
The following diagram illustrates the two proposed synthetic routes to the target molecule.
References
An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Methylthiazol-5-yl)ethanamine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylthiazol-5-yl)ethanamine, commonly known as Amthamine, is a potent and highly selective histamine H₂ receptor agonist. Its primary mechanism of action involves the activation of the histamine H₂ receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the pharmacodynamics of Amthamine, detailing its interaction with the H₂ receptor, the subsequent signaling pathways, and its physiological effects. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological activity.
Introduction
This compound (Amthamine) is a crucial pharmacological tool for studying the physiological and pathological roles of the histamine H₂ receptor. Its high selectivity makes it an invaluable ligand for elucidating H₂ receptor function in various biological systems, including the gastrointestinal, cardiovascular, and central nervous systems. This guide will delve into the core mechanism of action of Amthamine, providing a detailed technical resource for researchers in pharmacology and drug development.
Pharmacodynamics: Interaction with the Histamine H₂ Receptor
Amthamine exerts its biological effects by acting as a full agonist at the histamine H₂ receptor.[1] It displays high selectivity for the H₂ receptor with no significant activity at H₁ receptors and only weak antagonist activity at H₃ receptors.[2][3]
Quantitative Analysis of Receptor Binding and Potency
The affinity and potency of Amthamine at the histamine H₂ receptor have been characterized in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Potency and Affinity of Amthamine
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 5.2 | - | - | [2] |
| pD₂ | 6.21 | Guinea Pig Right Atrium | Functional Assay | [3] |
| pD₂ | 5.44 ± 0.07 | Guinea Pig Gallbladder | Functional Assay | |
| EC₅₀ | 18.9 µmol/L | Rat Isolated Gastric Fundus | Functional Assay | [4] |
| IC₅₀ | 0.4 µM | Human Eosinophils | Degranulation Assay | [5] |
Table 2: In Vivo Potency of Amthamine
| Parameter | Value | Species | Experimental Model | Reference |
| ED₅₀ | 0.069 µmol/kg/h | Conscious Cat | Gastric Fistula | [4] |
| ED₅₀ | 11.69 µmol/kg (i.v.) | Anesthetized Rat | Lumen-perfused Stomach | [4] |
Signaling Pathways Activated by Amthamine
The primary signaling pathway initiated by Amthamine binding to the H₂ receptor is the Gs-protein coupled adenylyl cyclase cascade.
The Gs/cAMP/PKA Pathway
Activation of the H₂ receptor by Amthamine leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Amthamine.
Radioligand Binding Assay for Histamine H₂ Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H₂ receptor using a radiolabeled antagonist.
Materials:
-
Cell membranes expressing histamine H₂ receptors
-
Radiolabeled H₂ receptor antagonist (e.g., [³H]-tiotidine)
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Unlabeled Amthamine (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express the histamine H₂ receptor. Homogenize the cells/tissue in ice-cold buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: Add membrane preparation and radioligand to the wells.
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Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled H₂ receptor ligand.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of Amthamine.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Amthamine concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
In Vivo Gastric Acid Secretion Assay in Anesthetized Rats
This protocol describes the measurement of gastric acid secretion in response to Amthamine in an anesthetized rat model.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-Methylthiazol-5-yl)ethanamine
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Methylthiazol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] While direct experimental spectra for this specific compound are not widely published, this document outlines the predicted spectroscopic data based on the analysis of structurally similar compounds and foundational spectroscopic principles. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for researchers working with this and related molecules.
Molecular Structure and Predicted Spectroscopic Data
This compound (C₆H₁₀N₂S, Molar Mass: 142.23 g/mol ) possesses a distinct structure that informs its spectroscopic signature.[1] The molecule consists of a thiazole ring substituted with a methyl group at the 4-position and an ethanamine side chain at the 5-position. The predicted data for its characterization by ¹H NMR, ¹³C NMR, IR, and MS are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.65 | Singlet (s) | 1H | H-2 (Thiazole-CH) | The proton at the C-2 position of the thiazole ring is expected to be the most deshielded aromatic proton due to the adjacent electronegative sulfur and nitrogen atoms. |
| ~3.05 | Triplet (t) | 2H | -CH₂-NH₂ | The methylene group adjacent to the amine will appear as a triplet, coupled to the other methylene group. |
| ~2.85 | Triplet (t) | 2H | Thiazole-CH₂- | The methylene group attached to the thiazole ring will be a triplet, coupled to the amine-adjacent methylene group. |
| ~2.40 | Singlet (s) | 3H | -CH₃ | The methyl group on the thiazole ring is expected to be a singlet as it has no adjacent protons to couple with. |
| ~1.5 (broad) | Singlet (s) | 2H | -NH₂ | Amine protons are often broad and may exchange with trace water in the solvent, sometimes leading to their disappearance. Their chemical shift can be variable. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~151.0 | C-2 (Thiazole) | The carbon atom between the sulfur and nitrogen atoms in the thiazole ring is typically the most deshielded. |
| ~148.5 | C-4 (Thiazole) | The substituted carbon bearing the methyl group. |
| ~128.0 | C-5 (Thiazole) | The substituted carbon bearing the ethanamine group. |
| ~41.5 | -CH₂-NH₂ | The carbon of the methylene group directly attached to the nitrogen atom of the amine. This is consistent with typical shifts for carbons bonded to amines.[2] |
| ~29.0 | Thiazole-CH₂- | The carbon of the methylene group attached to the thiazole ring. |
| ~15.0 | -CH₃ | The methyl group carbon, typically found in the upfield region of the spectrum.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Notes |
| 3400 - 3250 | Medium | N-H Stretch (Amine) | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. These bands can be broad. |
| 3100 - 3000 | Weak | C-H Stretch (Aromatic) | Corresponds to the C-H stretching of the thiazole ring proton. |
| 2960 - 2850 | Medium | C-H Stretch (Aliphatic) | Corresponds to the symmetric and asymmetric stretching of the methyl and methylene groups. |
| ~1600 | Medium | N-H Bend (Amine) | The scissoring vibration of the primary amine group. |
| 1580 - 1450 | Medium | C=N & C=C Stretch | Aromatic ring stretching vibrations from the thiazole nucleus. Thiazole derivatives often show characteristic bands in this region.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Notes |
| 142 | High | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₀N₂S). |
| 112 | Moderate | [M - CH₂NH₂]⁺ | A significant fragment resulting from the characteristic alpha-cleavage (beta-cleavage relative to the ring), where the bond between the two methylene carbons breaks. This is a common fragmentation pathway for primary amines. |
| 97 | High | [Thiazole-CH₂]⁺ or Thiazolylmethyl Cation | This represents the thiazole ring with the attached methyl and methylene groups, which is a stable fragment. |
| 30 | High | [CH₂NH₂]⁺ | A very common fragment for primary ethanamines resulting from alpha-cleavage. |
Experimental Protocols
The following sections describe standard, generalized procedures for the spectroscopic analysis of a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value. Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No special preparation is needed for a liquid sample.[4] Place a small drop of the neat liquid compound directly onto the ATR crystal (e.g., diamond or zinc selenide). For a solid, press a small amount of the powder firmly onto the crystal.
-
Background Scan: With the clean, empty ATR crystal in place, run a background scan. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.
-
Sample Scan: After placing the sample on the crystal, lower the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Process the resulting transmittance or absorbance spectrum. Identify and label the significant peaks, correlating their frequencies to known functional group vibrations. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, a direct insertion probe or gas chromatography (GC-MS) inlet can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern by identifying the mass differences between major peaks, which correspond to the loss of neutral fragments. This pattern provides valuable structural information.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis ensures comprehensive characterization of a novel or synthesized compound.
Caption: Workflow for spectroscopic characterization.
Caption: Logical relationship of integrated spectral data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methylthiazol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide based on the known chemical properties of 2-(4-Methylthiazol-5-yl)ethanamine and related compounds, alongside standardized experimental protocols. As of the time of writing, specific quantitative solubility and stability data for this compound is not extensively available in published literature. The protocols and expected behaviors described herein are intended to guide researchers in their own experimental investigations.
Introduction
This compound is a heterocyclic amine containing a thiazole ring, a functional group of interest in medicinal chemistry and drug development due to its presence in a variety of bioactive molecules. Understanding the solubility and stability of this compound is a critical prerequisite for its application in pharmaceutical formulations and other chemical research. This guide outlines the expected solubility and stability profile of this compound and provides detailed experimental protocols for the systematic evaluation of these properties.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethanamine | |
| CAS Number | 58981-35-4 | [1][2] |
| Molecular Formula | C₆H₁₀N₂S | [1][2] |
| Molecular Weight | 142.23 g/mol | [1] |
| Appearance | Pale brown liquid | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | 0 – 8 °C | [1] |
Expected Solubility Profile
Based on its chemical structure, which features a primary amine and a thiazole ring, this compound is expected to exhibit the following solubility characteristics:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the primary amine group allows for hydrogen bonding with protic solvents. Therefore, good solubility in water and lower alcohols is anticipated. The structurally similar compound, 2-(4-methylthiazol-5-yl)ethanol, is known to be soluble in water and miscible with ethanol, further supporting this expectation[3][4].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also expected in polar aprotic solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents due to the polar nature of the molecule.
The following table provides a qualitative prediction of the solubility of this compound in various common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen bonding capability of the amine group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Can act as a hydrogen bond acceptor. |
Experimental Protocols for Solubility Determination
To quantitatively determine the solubility of this compound, the following experimental protocols are recommended.
Equilibrium Solubility Method
This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in mg/mL or µg/mL.
Kinetic Solubility Method
This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The solubility is determined by measuring the highest concentration at which no precipitation is observed, often using nephelometry or turbidimetry.
Stability Profile and Forced Degradation Studies
The stability of this compound must be evaluated to understand its degradation pathways and to develop stable formulations. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[5][6][7][8][9].
Recommended Stress Conditions for Forced Degradation
The following conditions are recommended for forced degradation studies, with the aim of achieving 5-20% degradation[6][7].
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, room temperature and 60 °C |
| Base Hydrolysis | 0.1 M NaOH, room temperature and 60 °C |
| Neutral Hydrolysis | Purified water, 60 °C |
| Oxidative Degradation | 3% H₂O₂, room temperature |
| Thermal Degradation | Solid drug substance, 60 °C / 75% RH |
| Photostability | Solution and solid state, exposed to ICH-compliant light source (UV and visible) |
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.
-
Identification of Degradants: Use LC-MS/MS to identify the major degradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, potential degradation mechanisms can be inferred from its structure:
-
Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of corresponding imines, oximes, or hydroxylamines. The thiazole ring may also undergo oxidation.
-
Hydrolysis: The thiazole ring is generally stable to hydrolysis, but under harsh acidic or basic conditions, ring opening could occur.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to photodegradation, potentially leading to complex rearrangements or fragmentation.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While quantitative data is currently sparse, the provided protocols offer a robust methodology for researchers to generate this critical information. The expected high solubility in polar solvents and potential for oxidative degradation are key considerations for formulation development and stability testing. The successful application of these experimental designs will enable the confident use of this compound in pharmaceutical and chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Potential Therapeutic Targets of 2-(4-Methylthiazol-5-yl)ethanamine Analogs: A Technical Guide
This technical guide provides an in-depth overview of the potential therapeutic targets for analogs of 2-(4-methylthiazol-5-yl)ethanamine. The primary and most extensively researched therapeutic application for this class of compounds is the antagonism of the histamine H3 receptor, a promising target for the treatment of various neurological and cognitive disorders. This document details the mechanism of action, pharmacological data, experimental protocols, and relevant biological pathways associated with these analogs.
The Histamine H3 Receptor: A Prime Therapeutic Target
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[2][4]
H3 receptors exhibit high constitutive activity, meaning they can signal without being activated by an agonist.[4] Antagonists of the H3 receptor block this constitutive activity, leading to an increased release of histamine and other neurotransmitters. This mechanism is the foundation for their potential therapeutic effects in cognitive disorders.[1][3] Consequently, H3 receptor antagonists are being actively investigated for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[3][4]
Analogs of this compound represent a class of non-imidazole H3 receptor antagonists. The development of non-imidazole structures is particularly significant as they may avoid the potential for drug-drug interactions associated with the imidazole ring's inhibition of hepatic cytochrome P450 enzymes.[2]
Quantitative Pharmacological Data
The antagonist potency of this compound analogs at the histamine H3 receptor has been quantified using in vitro pharmacological assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a common measure of potency.
Studies have shown that the substitution pattern on the thiazole ring is crucial for activity. Specifically, analogs with the ethanamine side chain at position 5 of the thiazole ring (as in the parent molecule) exhibit significantly higher potency than those with the side chain at position 4.[2][5] The following table summarizes the pA2 values for a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, which are direct analogs of the core structure.
| Compound ID | R1 | R2 | pA2 Value |
| 3a | CH3 | CH3 | 7.78 |
| 3b | CH3 | n-propyl | 7.53 |
| 4a | H | benzyl | 7.76 |
| 4b | H | 2-phenylethyl | 7.61 |
| 4c | H | 3-phenylpropyl | 8.27 |
| 4d | H | 4-phenylbutyl | 7.42 |
Data sourced from Guryn et al., Med Chem Res, 2013.[2][5]
Signaling Pathways and Mechanism of Action
The therapeutic effect of this compound analogs as H3R antagonists is rooted in their ability to modulate neurotransmitter release in the CNS. The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of antagonist action.
Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of a thiazole analog antagonist.
As an autoreceptor, H3R activation by histamine inhibits further histamine release. As a heteroreceptor, its activation inhibits the release of other neurotransmitters. H3R antagonists block these inhibitory effects, thereby increasing the concentration of these neurotransmitters in the synaptic cleft, which is believed to enhance cognitive processes.[3]
Experimental Protocols
The characterization of this compound analogs as histamine H3 receptor antagonists involves a series of standardized in vitro assays.
Functional Antagonism Assay: Electrically Evoked Contraction of Guinea Pig Ileum
This ex vivo assay is a classic method for determining the functional potency (pA2) of H3 receptor antagonists.[2][5][6] H3 receptors are present on enteric neurons and inhibit the release of acetylcholine, which causes muscle contraction. Antagonists block this inhibition.
Objective: To determine the pA2 value of a test compound by measuring its ability to reverse agonist-induced inhibition of muscle contraction.
Materials:
-
Male guinea pig (300-400g).[7]
-
Tyrode's solution (in mM: NaCl 137, KCl 2.9, CaCl2 1.8, MgCl2 2.1, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6).[7]
-
H3 Receptor Agonist: (R)-α-methylhistamine.
-
Test compounds (thiazole analogs).
-
Organ bath (5-10 mL) with aeration (95% O2 / 5% CO2) and temperature control (37°C).[7][8]
-
Transmural electrodes for electrical field stimulation.
-
Isometric force transducer and recording system.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and placed in physiological solution. The longitudinal muscle layer is prepared and mounted vertically in an organ bath containing Tyrode's solution under a resting tension of ~1g.[7][8]
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes, during which it is washed repeatedly.[7]
-
Electrical Stimulation: The preparation is subjected to electrical field stimulation (e.g., 0.1-0.3 Hz, 40V, 3.0 ms pulses) to evoke reproducible, submaximal twitch contractions caused by the release of acetylcholine.[8][9]
-
Agonist Inhibition: A cumulative concentration-response curve is generated for the H3 agonist (R)-α-methylhistamine, which will inhibit the electrically evoked contractions.
-
Antagonist Treatment: The tissue is washed to restore the initial twitch response. It is then pre-incubated with a fixed concentration of the test antagonist for a defined period (e.g., 20-30 minutes).
-
Potency Determination: In the presence of the antagonist, a second concentration-response curve for the H3 agonist is generated. The antagonist will cause a rightward shift in the agonist's curve.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value using the Schild equation. The experiment is repeated with several concentrations of the antagonist.
Receptor Binding Assay
This assay determines the affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a specific radioligand.[1][10]
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293-hH3R or CHO-hH3R).[1][10]
-
Radioligand (e.g., [³H]-Nα-methylhistamine).[1]
-
Test compounds at various concentrations.
-
Assay buffer.
-
Rapid filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The overall process for identifying and characterizing novel this compound analogs as H3 receptor antagonists can be visualized as a structured workflow.
Caption: General experimental workflow for the discovery and characterization of novel H3 receptor antagonists.
Conclusion
Analogs of this compound are a promising class of compounds targeting the histamine H3 receptor. Their mechanism of action, which involves the potentiation of histaminergic and other neurotransmitter systems in the CNS, positions them as strong candidates for the development of novel therapeutics for cognitive and neurological disorders. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of these molecules. The focus on non-imidazole structures further enhances their therapeutic potential by potentially offering an improved safety and drug-drug interaction profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4- n-propylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-imidazole histamine H3 ligands, Part 2: New 2-substituted benzothiazoles as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guinea Pig Ileum [sheffbp.co.uk]
- 10. benchchem.com [benchchem.com]
Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Methylthiazol-5-yl)ethanamine Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The early assessment of a small molecule's biological activity is a cornerstone of modern drug discovery, significantly de-risking and accelerating the development pipeline. In silico computational methods offer a rapid, cost-effective, and powerful alternative to traditional high-throughput screening.[1][2] This technical guide provides a comprehensive overview of the methodologies used to predict the bioactivity of 2-(4-Methylthiazol-5-yl)ethanamine, a compound featuring a thiazole nucleus common to many pharmacologically active agents. We will explore an integrated workflow combining ligand-based and structure-based approaches, including pharmacophore modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Detailed protocols for key techniques are provided, and all predictive data is presented in a structured format for clarity. This document serves as a practical guide for researchers aiming to elucidate the therapeutic potential of this and similar small molecules.
Introduction to In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, techniques have emerged as indispensable tools to streamline this process.[3] By modeling interactions between small molecules and biological targets on a computer, researchers can screen vast virtual libraries, prioritize candidates, and predict potential liabilities before committing to expensive and time-consuming wet-lab synthesis and testing.[1]
This guide focuses on this compound, a molecule containing a thiazole ring—a heterocyclic scaffold present in numerous approved drugs, known for a wide range of biological activities including antimicrobial and antiproliferative effects.[4][5][6] Predicting its specific bioactivity involves two primary computational strategies:
-
Ligand-Based Methods: These approaches rely on the knowledge of other molecules with similar structures that have known biological activities. Techniques like pharmacophore modeling are used when the three-dimensional structure of the biological target is unknown.[7]
-
Structure-Based Methods: When the 3D structure of a protein target is known, these methods, such as molecular docking, can be used to model the physical interaction between the ligand (the small molecule) and its target.[2]
A robust in silico assessment integrates both approaches with the prediction of pharmacokinetic properties (ADMET) to build a comprehensive profile of the molecule's potential as a drug candidate.[8]
Integrated Workflow for Bioactivity Prediction
A successful in silico analysis follows a structured, multi-step workflow. This process begins with broad, rapid screening methods and progresses to more computationally intensive and specific analyses for the most promising candidates. The workflow ensures that molecules are evaluated not only for their potential efficacy (binding to the target) but also for their drug-like properties.
Figure 1: A generalized workflow for the in silico prediction of small molecule bioactivity.
Pharmacophore Modeling: A Ligand-Based Approach
Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[8] These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hy), and aromatic rings (Ar).[9] A pharmacophore model can be generated from a set of known active molecules and used as a 3D query to screen databases for new compounds that fit the model.[9]
Figure 2: A hypothetical pharmacophore model for a target class relevant to the thiazole scaffold.
Molecular Docking: A Structure-Based Approach
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique is crucial for understanding binding mechanisms and for structure-based virtual screening. The process involves placing the ligand into the protein's binding site in various conformations and scoring each pose based on a scoring function, which estimates the binding affinity.[2] A lower binding energy score typically indicates a more stable and favorable interaction.
Figure 3: Simplified diagram of ligand-protein interactions identified via molecular docking.
Predictive Data for this compound
The following tables summarize hypothetical in silico prediction data for the title compound. This data is for illustrative purposes to demonstrate how results are typically presented.
Predicted ADMET Properties
Early prediction of ADMET properties is critical to filter out compounds that are likely to fail in later development stages due to poor pharmacokinetics or toxicity.[11][12]
Table 1: Hypothetical ADMET Profile
| Property | Predicted Value | Acceptable Range | Interpretation |
|---|---|---|---|
| Absorption | |||
| Oral Bioavailability | High | > 30% | Likely well-absorbed orally. |
| Human Intestinal Absorption | 92% | > 80% | High probability of absorption. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes/No | May cross the BBB. |
| Distribution | |||
| Plasma Protein Binding | 65% | < 90% | Moderate binding, good free fraction. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | No | Low risk of drug-drug interactions. |
| Excretion | |||
| Renal Organic Cation Transporter | Substrate | Yes/No | Possible renal clearance pathway. |
| Toxicity | |||
| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Low risk of being carcinogenic. |
Molecular Docking Against Potential Targets
Based on the thiazole scaffold's known activities, docking could be performed against targets like bacterial DNA gyrase or protein kinases.
Table 2: Hypothetical Molecular Docking Results
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Activity |
|---|---|---|---|
| E. coli DNA Gyrase B (1KZN) | -7.2 | ASP-73, GLY-77, ILE-78 | Antibacterial |
| Epidermal Growth Factor Receptor (EGFR) Kinase (2J6M) | -8.1 | MET-793, LEU-718, LYS-745 | Anticancer |
| Cyclooxygenase-2 (COX-2) (5IKR) | -6.8 | TYR-385, ARG-120, SER-530 | Anti-inflammatory |
Detailed Experimental Protocols
Protocol for Pharmacophore Model Generation (Ligand-Based)
-
Training Set Compilation: Collect a set of at least 20-30 structurally diverse molecules with known high activity against the target of interest.
-
Conformational Analysis: Generate a set of low-energy 3D conformations for each molecule in the training set.
-
Feature Mapping: Identify common chemical features (HBAs, HBDs, Hy, etc.) present across the active molecules.[9]
-
Hypothesis Generation: Use an algorithm (e.g., HypoGen) to generate a series of pharmacophore hypotheses that align the features of the most active compounds.
-
Model Validation: Validate the best hypothesis using a test set of known active and inactive compounds. A good model should successfully identify the actives while rejecting the inactives. The model's robustness can be assessed by statistical metrics like the correlation coefficient (r).[9]
-
Database Screening: Utilize the validated pharmacophore model as a 3D query to screen virtual compound libraries for molecules that match the pharmacophoric features.
Protocol for Molecular Docking (Structure-Based)
-
Target Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign atomic charges using a force field (e.g., CHARMm).
-
Identify the binding site, typically the location of the co-crystallized ligand or a predicted cavity.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds.
-
-
Grid Generation: Define a docking grid box that encompasses the entire binding site of the target protein.
-
Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the grid box.[13]
-
The software will score and rank the generated poses based on the predicted binding affinity.
-
-
Pose Analysis:
-
Visualize the top-ranked docking poses to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.
-
Ensure the predicted binding mode is chemically sensible and compares favorably with known inhibitors if available.
-
Protocol for ADMET Prediction
-
Input Structure: Provide the chemical structure of the molecule, typically as a SMILES string or SDF file.
-
Tool Selection: Utilize established in silico ADMET prediction web servers or software (e.g., SwissADME, admetSAR).[12]
-
Model Execution: The software employs a variety of models, often based on quantitative structure-property relationships (QSPR), machine learning, or rule-based systems (like Lipinski's Rule of Five), to predict properties.[3]
-
Data Interpretation: Analyze the output, comparing the predicted values against established thresholds for drug-like molecules to identify potential liabilities.
Conclusion
The in silico prediction of bioactivity for this compound provides a powerful, multi-faceted approach to understanding its therapeutic potential. By integrating ligand- and structure-based methods with ADMET profiling, researchers can generate robust hypotheses about its mechanism of action, potential targets, and drug-likeness. The hypothetical data presented herein suggests that the compound possesses favorable drug-like properties and may exhibit promising activity against kinase and bacterial targets. This computational assessment serves as a critical first step, enabling a more focused and efficient strategy for subsequent in vitro and in vivo validation.
References
- 1. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 3. cs230.stanford.edu [cs230.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological... preview & related info | Mendeley [mendeley.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
Discovery of Novel Thiazole-Containing Bioactive Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2] Thiazole-containing compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] This technical guide provides a comprehensive overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of novel thiazole-containing bioactive compounds.
Anticancer Activity of Novel Thiazole Derivatives
Recent research has highlighted the potent anticancer effects of newly synthesized thiazole derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation through mechanisms such as the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis.[1][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected recently discovered thiazole-containing compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | - | [1] |
| A549 (Lung) | 0.97 ± 0.13 | - | - | [1] | |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] | |
| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | - | - | [3] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [5] |
| 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | Combretastatin A-4 | - | [6] |
| 9a | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | Combretastatin A-4 | - | [6] |
| 10a | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | - | [7] |
| MCF-7 (Breast) | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 | [7] | |
| Compound 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | [8] |
| MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | [8] | |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/mL) | Staurosporine | 5.25 (µg/mL) | [9] |
Mechanism of Action: Tubulin Polymerization Inhibition and G2/M Cell Cycle Arrest
A significant mechanism of action for several anticancer thiazole derivatives is the inhibition of tubulin polymerization.[1][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Caption: Thiazole-induced G2/M cell cycle arrest pathway.
Experimental Protocols
This protocol describes a common method for synthesizing a 2-aminothiazole scaffold, which can be further modified.
Workflow for Synthesis of 2-Amino-4-phenylthiazole Derivatives
Caption: General workflow for the synthesis of 2-amino-4-phenylthiazole.
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.
-
The reaction mixture is cooled, and excess acetophenone and iodine are removed by washing with diethyl ether.
-
The mixture is then poured into an ammonium hydroxide solution to precipitate the crude product.
-
The crude product is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing tubulin protein, GTP, and a fluorescence reporter.
-
Compound Incubation: Add various concentrations of the test compound to the reaction mixture in a 96-well plate.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The IC50 value is determined by the concentration of the compound that inhibits tubulin polymerization by 50%.[10]
Antimicrobial Activity of Novel Thiazole Derivatives
Thiazole-containing compounds have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[10]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (MIC values) of selected recently discovered thiazole-containing compounds.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Compound 6 | Shigella dysenteriae | 125 | - | - | [11] |
| Proteus mirabilis | 1000 | - | - | [11] | |
| Listeria monocytogenes | 1000 | - | - | [11] | |
| Compound 3 | Various Bacteria | 230-700 | - | - | [12] |
| Compound 9 | Various Fungi | 60-230 | - | - | [12] |
| Compound 37c | Various Bacteria | 46.9-93.7 | - | - | [13] |
| Various Fungi | 5.8-7.8 | - | - | [13] | |
| Compound 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 | - | - | [14] |
| Compound 42 | S. pneumoniae | 0.03 | Ampicillin | 0.06 | [14] |
| Compound 43a | S. aureus, E. coli | 16.1 (µM) | Norfloxacin | - | [13] |
Experimental Protocols
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The thiazole scaffold continues to be a highly fruitful area of research for the discovery of novel bioactive compounds. The versatility of its chemistry allows for the generation of diverse libraries of derivatives with potent anticancer and antimicrobial activities. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of new thiazole-containing drug candidates. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 13. jchemrev.com [jchemrev.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(4-Methylthiazol-5-yl)ethanamine in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the synthetic potential of 2-(4-methylthiazol-5-yl)ethanamine as a versatile precursor for a variety of novel heterocyclic compounds. The inherent reactivity of the 2-aminothiazole core, combined with the flexible ethanamine side chain at the 5-position, provides a unique platform for the construction of diverse and potentially bioactive molecules.
Introduction: The 2-Aminothiazole Moiety in Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Its ability to engage in various biological interactions has led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the 2-aminothiazole ring system allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the synthetic utility of a specific, yet underexplored, derivative: this compound.
Synthesis of the Precursor: this compound
A robust and efficient synthesis of the title precursor is paramount for its widespread application. Based on established synthetic methodologies for related thiazole derivatives, a plausible multi-step synthetic route is proposed, starting from commercially available reagents.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway to obtain this compound.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This initial step follows the well-established Hantzsch thiazole synthesis.
-
Procedure: To a solution of ethyl 2-chloroacetoacetate (1 mole) in ethanol, add thiourea (1 mole). Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Step 2: Reduction to 2-Amino-4-methylthiazole-5-methanol
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-amino-4-methylthiazole-5-methanol.
Step 3: Chlorination to 5-(Chloromethyl)-4-methyl-thiazol-2-amine
-
Procedure: To a solution of 2-amino-4-methylthiazole-5-methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for 3 hours. Remove the solvent under reduced pressure to yield the crude 5-(chloromethyl)-4-methyl-thiazol-2-amine hydrochloride salt, which can be used in the next step without further purification.
Step 4: Cyanation to 2-(2-Amino-4-methylthiazol-5-yl)acetonitrile
-
Procedure: Dissolve the crude 5-(chloromethyl)-4-methyl-thiazol-2-amine hydrochloride in a mixture of ethanol and water. Add sodium cyanide (1.5 equivalents) and stir the reaction at 50 °C for 8 hours. After cooling, extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2-amino-4-methylthiazol-5-yl)acetonitrile.
Step 5: Reduction to this compound
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous THF. Add a solution of 2-(2-amino-4-methylthiazol-5-yl)acetonitrile (1 equivalent) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 6 hours. After cooling, quench the reaction as described in Step 2. The crude product can be purified by distillation or column chromatography to yield this compound.
Application in the Synthesis of Novel Heterocycles
The presence of a primary amino group on the thiazole ring and another at the terminus of the ethyl side chain provides two reactive centers for cyclization reactions, leading to a variety of fused and spiro-heterocyclic systems.
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The 2-amino group of the thiazole core is a key nucleophile for the construction of fused pyrimidine rings.
Caption: Synthesis of thiazolo[3,2-a]pyrimidines.
Experimental Protocol:
-
A mixture of this compound (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents) in ethanol is refluxed in the presence of a catalytic amount of piperidine for 8-12 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the desired thiazolo[3,2-a]pyrimidine derivative.
Synthesis of Pyrrolo[2,3-d]thiazole Derivatives
The ethanamine side chain can be utilized to construct a fused pyrrole ring.
Caption: Synthesis of pyrrolo[2,3-d]thiazoles.
Experimental Protocol:
-
Acylation: To a solution of this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C, add an α-haloacetyl chloride (e.g., chloroacetyl chloride, 1.1 equivalents) dropwise. Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-acylated intermediate.
-
Cyclization: Dissolve the crude intermediate in ethanol and add a base such as sodium ethoxide. Reflux the mixture for 6 hours. After cooling, neutralize with acetic acid and remove the solvent. The residue is purified by recrystallization or column chromatography.
Synthesis of Thiazolo-fused Diazepines
Condensation with appropriate bifunctional reagents can lead to the formation of seven-membered heterocyclic rings.
Caption: Synthesis of thiazolo[5,4-f][2][3]diazepines.
Experimental Protocol:
-
A solution of this compound (1 equivalent) and an α,β-unsaturated carbonyl compound (1 equivalent) in a high-boiling solvent such as toluene is refluxed with a Dean-Stark trap for 24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Quantitative Data Summary
The following table summarizes expected yields for the synthesis of the precursor and its derivatives based on literature for analogous reactions.
| Compound | Reaction Type | Expected Yield (%) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Hantzsch Thiazole Synthesis | 85-95 |
| This compound (overall) | Multi-step Synthesis | 30-40 |
| Substituted Thiazolo[3,2-a]pyrimidine | Condensation | 60-80 |
| Pyrrolo[2,3-d]thiazole Derivative | Acylation and Cyclization | 50-70 |
| Thiazolo[5,4-f][2][3]diazepine Derivative | Michael Addition/Cyclocondensation | 40-60 |
Conclusion
This compound represents a highly valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its efficient, proposed synthesis opens the door to a vast chemical space of novel heterocyclic compounds. The strategic application of this precursor in well-established cyclization reactions provides a direct route to diverse scaffolds, including thiazolo[3,2-a]pyrimidines, pyrrolo[2,3-d]thiazoles, and thiazolo-fused diazepines. This guide provides a foundational framework for researchers to explore the full potential of this versatile precursor in the discovery and development of new chemical entities with potential therapeutic applications.
References
- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(4-Methylthiazol-5-yl)ethanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Methylthiazol-5-yl)ethanamine as a key structural motif in drug discovery and development. The document details its application in the synthesis of bioactive compounds, particularly as antagonists for the histamine H3 receptor, as well as potential anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and application.
Introduction to this compound
This compound is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its structural similarity to histamine allows it to serve as a scaffold for the development of ligands targeting histamine receptors. Furthermore, the thiazole ring is a prevalent feature in a wide array of pharmacologically active compounds, contributing to diverse biological activities. This document will focus on its application in the discovery of histamine H3 receptor antagonists, and its potential as a lead structure for anticancer and antimicrobial agents.
Application in Histamine H3 Receptor Antagonism
Derivatives of this compound have been extensively explored as potent and selective antagonists of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonism of this receptor is a promising therapeutic strategy for a range of neurological and psychiatric disorders.
Signaling Pathway of the Histamine H3 Receptor
Quantitative Data for Histamine H3 Receptor Antagonists
The following table summarizes the in vitro activities of various derivatives of this compound as histamine H3 receptor antagonists. The data is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound ID | Derivative Structure | pA2 Value | Reference |
| 1 | 1-[2-thiazol-5-yl-(2-N,N-dimethylaminoethyl)]-4-n-propylpiperazine | 7.78 | [4] |
| 2 | 1-[2-thiazol-5-yl-(2-N-methyl-N-propylaminoethyl)]-4-n-propylpiperazine | 7.53 | [4] |
| 3 | 1-[2-thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)]-4-n-propylpiperazine | 8.27 | [4] |
Experimental Protocol: In Vitro Assay for Histamine H3 Receptor Antagonism (Guinea Pig Jejunum)
This protocol describes the functional assessment of H3 receptor antagonists using an isolated guinea pig jejunum preparation. The assay measures the ability of a compound to antagonize the inhibitory effect of an H3 receptor agonist on electrically induced contractions.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
(R)-α-methylhistamine (H3 agonist)
-
Test compounds (this compound derivatives)
-
Organ bath setup with isometric force transducers
-
Stimulator
Procedure:
-
Isolate a segment of the guinea pig jejunum and mount it in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.
-
Induce submaximal contractions by electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage).
-
Once stable contractions are achieved, add a cumulative concentration of (R)-α-methylhistamine to establish a dose-response curve for its inhibitory effect on the contractions.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a known concentration of the test compound (antagonist) for 30 minutes.
-
Repeat the cumulative addition of (R)-α-methylhistamine to obtain a second dose-response curve in the presence of the antagonist.
-
Calculate the dose ratio from the shift in the EC50 values of the agonist in the absence and presence of the antagonist.
-
Determine the pA2 value from the Schild plot.
Application in Anticancer Drug Discovery
The thiazole moiety is a key component of several approved anticancer drugs. Derivatives of this compound are being investigated for their potential cytotoxic effects against various cancer cell lines.
Quantitative Data for Anticancer Activity
The following table presents the IC50 values for representative thiazole derivatives against different cancer cell lines. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM) | <10 | [5] |
| 5 | 1-[2-amino-4-methylthiazol-5-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)-propenone | Breast (MCF7) | Moderate Activity | [6] |
| 6 | Thiazole-based chalcone derivative | Colon (HT-29) | 21.6 | [7] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (thiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Application in Antimicrobial Drug Discovery
Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The this compound scaffold can be utilized to generate novel antimicrobial agents.
Quantitative Data for Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for some thiazole derivatives against representative microbial strains.
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| 7 | Thiazole derivative | Staphylococcus aureus | >1024 | [8] |
| 8 | Thiazole derivative | Candida glabrata | 32 | [8] |
| 9 | Thiazole-based chalcone | Staphylococcus aureus | Moderate Activity | [9] |
Experimental Protocol: Antimicrobial Screening (Agar Cup Diffusion Method)
This method is a preliminary assay to evaluate the antimicrobial activity of new compounds.
Materials:
-
Nutrient agar plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (thiazole derivatives)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile cork borer
Procedure:
-
Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of a nutrient agar plate.
-
Using a sterile cork borer, create wells (cups) of about 6 mm in diameter in the agar.
-
Add a known concentration of the test compound solution to each well.
-
Include a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Synthesis Protocol: General Procedure for the Synthesis of this compound Derivatives
A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[8][10] The following is a general procedure that can be adapted for the synthesis of various derivatives of this compound.
Materials:
-
An appropriate α-haloketone
-
A suitable thioamide
-
Ethanol or another suitable solvent
-
Base (e.g., sodium bicarbonate)
Procedure:
-
Dissolve the α-haloketone and the thioamide in ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base, such as sodium bicarbonate solution, to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
This compound serves as a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. Its application has been particularly successful in the development of histamine H3 receptor antagonists. Furthermore, the inherent biological activity of the thiazole ring makes this compound and its derivatives promising candidates for anticancer and antimicrobial drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. chemhelpasap.com [chemhelpasap.com]
Synthesis of Bioactive Molecules from 2-(4-Methylthiazol-5-yl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potentially bioactive molecules derived from 2-(4-Methylthiazol-5-yl)ethanamine. While direct literature on the synthesis of bioactive derivatives from this specific starting material is limited, this guide leverages established synthetic methodologies for structurally related aminothiazole compounds to provide a robust framework for research and development. The protocols and data presented are based on analogous reactions and are intended to serve as a foundational resource for synthesizing and evaluating novel compounds.
Overview of Synthetic Strategies
The primary amino group of this compound is a versatile functional handle for the synthesis of a variety of derivatives, most notably Schiff bases and amides. These classes of compounds are frequently explored in medicinal chemistry due to their wide range of biological activities.
-
Schiff Base Formation: The condensation reaction between the primary amine of this compound and various aldehydes or ketones is a straightforward method to generate imines (Schiff bases).[1][2][3][4][5] This reaction is typically catalyzed by acid or base and can be performed under mild conditions.[3] The resulting Schiff bases can exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1]
-
Amide Synthesis: Acylation of the primary amine with carboxylic acids, acid chlorides, or anhydrides yields amide derivatives.[6][7][8][9] This reaction is a cornerstone of medicinal chemistry for creating stable and often bioactive compounds. Thiazole-containing amides have been reported to possess anti-inflammatory, anticancer, and receptor antagonist activities.[7][9]
Experimental Protocols
The following are detailed protocols for the synthesis of a representative Schiff base and an amide derivative from this compound, as well as a general protocol for antimicrobial screening.
General Synthesis of Schiff Bases
This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[10]
-
The reaction mixture is refluxed for 4-6 hours.[10]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The formed precipitate (Schiff base) is collected by filtration, washed with cold ethanol, and dried.[10]
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
General Synthesis of Amide Derivatives
This protocol outlines the synthesis of an amide from this compound and a carboxylic acid chloride.
Materials:
-
This compound
-
Carboxylic Acid Chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (base)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the carboxylic acid chloride (1 equivalent) dissolved in anhydrous DCM to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude amide can be purified by column chromatography on silica gel.
Protocol for In Vitro Antimicrobial Activity Screening
This protocol describes a general method for evaluating the antimicrobial activity of the synthesized compounds using the agar well diffusion method.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar and Sabouraud dextrose agar
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Prepare a microbial inoculum of the test organisms and spread it evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the synthesized compounds in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The following tables summarize the biological activities of various thiazole derivatives, which can serve as a reference for the potential activities of novel compounds synthesized from this compound.
Table 1: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound Type | Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole Schiff Bases | S. aureus | 250 | [11] |
| 2-Aminothiazole Schiff Bases | E. coli | 375 | [11] |
| Amide Derivatives | S. aureus | 32 - 128 | [12] |
| Amide Derivatives | E. coli | 32 - 128 | [12] |
Table 2: Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | < 1 | [7] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | MCF-7 (Breast Cancer) | 20.2 | [7] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | HT-29 (Colon Cancer) | 21.6 | [7] |
Table 3: Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives (IC50 in µg/mL)
| Assay | Compound 6a | Compound 6e | Standard (Ascorbic Acid) | Reference |
| DPPH Scavenging | 19.4 | 20.1 | 10.2 | [1] |
| Hydroxyl Radical Scavenging | 17.9 | 18.0 | 12.5 | [1] |
Visualizations
The following diagrams illustrate the general synthetic pathways and an experimental workflow.
Caption: General synthesis of Schiff bases.
Caption: General synthesis of amides.
Caption: Workflow for antimicrobial screening.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2-(4-Methylthiazol-5-yl)ethanamine
Introduction
2-(4-Methylthiazol-5-yl)ethanamine is a versatile chemical compound with significant applications in pharmaceutical research and development, serving as a key building block in the synthesis of various bioactive molecules.[1] Its unique thiazole ring structure is instrumental in the development of novel therapeutic agents.[1] Furthermore, it has potential uses in agrochemical formulations and as a tool in biochemical research for studying enzyme inhibition and receptor binding.[1] Accurate and precise analytical methods are crucial for its detection and quantification in various samples, including pharmaceutical formulations, biological matrices, and environmental samples, to ensure quality control, support stability studies, and enable pharmacokinetic research.
This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Two primary analytical techniques are proposed for the detection and quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used technique for the analysis of pharmaceutical compounds. A reverse-phase HPLC method is proposed, which is suitable for the separation of polar and nonpolar compounds.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds. This method is particularly useful for trace-level analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for the analysis of similar small molecules and would need to be experimentally determined during method validation.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Sample Preparation
Note: The choice of sample preparation protocol will depend on the sample matrix. The following are general guidelines.
4.1.1. For Pharmaceutical Formulations (e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the active ingredient.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4.1.2. For Biological Matrices (e.g., Plasma)
-
To a 1 mL aliquot of the plasma sample, add a protein precipitation agent such as acetonitrile or methanol in a 3:1 ratio (v/v).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (for HPLC) or a suitable solvent (for GC-MS).
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | To be determined based on the UV spectrum of the compound (typically around 254 nm) |
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards of this compound to establish a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
-
Autosampler
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 400 |
Procedure:
-
Prepare a series of calibration standards of this compound. Derivatization may be necessary to improve volatility and peak shape.
-
Inject the standards to establish a calibration curve.
-
Inject the prepared samples.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the compound using the peak area of a characteristic ion.
Visualizations
References
2-(4-Methylthiazol-5-yl)ethanamine as a building block in medicinal chemistry
Application Notes: 2-(4-Methylthiazol-5-yl)ethanamine in Medicinal Chemistry
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities and its presence in numerous natural products and synthetic drugs.[1][2][3] this compound, a key building block, offers medicinal chemists a versatile platform for developing novel therapeutic agents. Its unique structure, featuring a reactive primary amine and a stable thiazole core, allows for straightforward chemical modification and the introduction of various pharmacophoric features. This building block has been instrumental in the synthesis of compounds targeting a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[4]
Applications in Drug Discovery
The this compound moiety has been successfully incorporated into a variety of bioactive molecules, demonstrating its broad utility in drug discovery.
1. Aurora Kinase Inhibitors for Oncology:
A notable application of this building block is in the development of Aurora kinase inhibitors.[5] The compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) emerged from a cell-based screening of a kinase-directed library and demonstrated potent inhibition of Aurora A and B kinases.[5] These kinases are critical for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells. CYC116 has progressed to Phase I clinical trials for the treatment of cancer.[5]
2. Histamine H3 Receptor Antagonists:
Derivatives of 2-(thiazol-5-yl)ethanamine have been synthesized and evaluated as histamine H3 receptor antagonists.[6] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] Antagonists of this receptor have therapeutic potential for treating cognitive disorders and obesity.[6] Structure-activity relationship studies have shown that the position of substitution on the thiazole ring is crucial for activity, with 5-substituted derivatives showing higher potency.[6]
3. Antimicrobial and Antioxidant Agents:
The thiazole nucleus is a core component of many antimicrobial and antioxidant compounds.[7][8] Researchers have synthesized series of 2-amino-5-methylthiazole derivatives that exhibit significant antioxidant activity, evaluated through assays such as DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging.[7] Additionally, other derivatives have shown promising antibacterial and antifungal properties.[8]
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using the this compound scaffold.
| Compound Name/Class | Target | Assay | Activity | Reference |
| CYC116 | Aurora A Kinase | Kinase Inhibition | Ki = 8.0 nM | [5] |
| CYC116 | Aurora B Kinase | Kinase Inhibition | Ki = 9.2 nM | [5] |
| 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives | Histamine H3 Receptor | Guinea-pig jejunum contraction | pA2 = 7.45 - 7.76 | [6] |
| 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives | Histamine H3 Receptor | Guinea-pig jejunum contraction | pA2 = 5.65 - 6.23 | [6] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli & B. cereus | Antibacterial | Good Activity | [8] |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH Radical | Antioxidant | Significant Scavenging | [7] |
Visualizations
Experimental Protocols
Synthesis of N-Aryl/Alkyl-2-(4-methylthiazol-5-yl)ethanamines
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE (0.1 M), add the desired aldehyde or ketone (1.1 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted product.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Aurora Kinase B Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against Aurora Kinase B.
Materials:
-
Recombinant human Aurora Kinase B
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., CYC116)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the kinase buffer, the test compound dilutions, and the peptide substrate.
-
Add the Aurora Kinase B enzyme to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(4-Methylthiazol-5-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the intermediate 2-(4-methylthiazol-5-yl)ethanol, followed by its conversion to the target primary amine.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the construction of the 4-methyl-5-(2-hydroxyethyl)thiazole core. A high-yield method starting from 2-acetylbutyrolactone is presented. The second step is the conversion of the resulting primary alcohol to a primary amine via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis of the phthalimide group (Gabriel synthesis).
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methylthiazol-5-yl)ethanol
This protocol is adapted from a high-yield industrial synthesis method. The multi-step process starting from 2-acetylbutyrolactone involves amination, chlorination, condensation, and oxidation to yield the desired alcohol.
Materials:
-
2-Acetylbutyrolactone
-
Chlorine gas
-
Ammonia gas
-
Carbon disulfide
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Dichloromethane
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Ammoniation: In a suitable reactor, introduce carbon disulfide and bubble ammonia gas through it at a controlled temperature of 5-20°C to form the ammonium salt intermediate.
-
Chlorination and Hydrolysis: Charge a separate reactor with 2-acetylbutyrolactone. Introduce chlorine gas while maintaining the reaction temperature between 5-20°C. Following chlorination, hydrolyze the product to obtain 3-chloroacetylpropanol.
-
Condensation: React the 3-chloroacetylpropanol from the previous step with the ammonium salt formed in the first step.
-
Oxidation: To the condensation product, add ethanol as a solvent. Slowly add 30% hydrogen peroxide solution dropwise while maintaining the temperature at 5-12°C. The molar ratio of the condensate to hydrogen peroxide should be approximately 1:1.1 to 1:1.4. The reaction is typically complete within 2 hours.
-
Work-up and Purification: After the reaction is complete, extract the mixture with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 120-122°C (at 400 Pa) to yield 2-(4-methylthiazol-5-yl)ethanol as a pale yellow liquid.
Quantitative Data for Step 1:
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Acetylbutyrolactone | 2-(4-Methylthiazol-5-yl)ethanol | NH₃, CS₂, Cl₂, H₂O, H₂O₂ | Ethanol | 5-20 (initial steps), 5-12 (oxidation) | Variable | up to 82 |
Step 2: Synthesis of this compound via Mitsunobu Reaction and Hydrazinolysis
This two-part step converts the primary alcohol into the target primary amine using a Mitsunobu reaction to form a phthalimide-protected intermediate, followed by deprotection with hydrazine.
Part A: Mitsunobu Reaction to form N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide
Materials:
-
2-(4-Methylthiazol-5-yl)ethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methylthiazol-5-yl)ethanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-(2-(4-methylthiazol-5-yl)ethyl)phthalimide.
Part B: Hydrazinolysis to form this compound
Materials:
-
N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Diethyl ether
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Dissolve the N-(2-(4-methylthiazol-5-yl)ethyl)phthalimide (1.0 eq.) in methanol or ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq.) to the solution and stir the mixture at room temperature for 16 hours. A white precipitate of phthalhydrazide will form.
-
Dilute the reaction mixture with diethyl ether and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The crude amine can be further purified by distillation or by conversion to its hydrochloride salt by treatment with a solution of HCl in ether, followed by recrystallization.
Quantitative Data for Step 2:
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-(4-Methylthiazol-5-yl)ethanol | N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide | PPh₃, DIAD, Phthalimide | THF | 0 to RT | 12-16 | ~70-90 (typical for Mitsunobu) |
| N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide | This compound | Hydrazine hydrate | Methanol or Ethanol | RT | 16 | ~80-95 (typical for hydrazinolysis) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations described in the protocol.
Caption: Logical flow of the synthesis protocol.
Application of 2-(4-Methylthiazol-5-yl)ethanamine in Agrochemical Formulations: A Guideline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylthiazol-5-yl)ethanamine is a heterocyclic amine containing a thiazole ring, a structural motif present in a variety of biologically active compounds. While specific data on its direct application in commercial agrochemical products is limited in publicly accessible literature, the thiazole scaffold is a well-established pharmacophore in the development of fungicides and insecticides. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, making this compound a compound of interest for screening and development as a potential lead molecule in crop protection.[1] This document provides a framework for the investigation of this compound in agrochemical formulations, including hypothetical application notes and generalized experimental protocols based on established methodologies for analogous compounds.
Hypothetical Application Notes
Based on the known activities of thiazole derivatives, this compound could be investigated for the following applications in agrochemical formulations:
-
Fungicide Development: As a primary active ingredient or as a synergist in fungicidal formulations. The thiazole ring is a key component of several commercial fungicides.
-
Insecticide Development: For the control of a range of insect pests. Thiazole-containing neonicotinoids are a major class of insecticides.
-
Plant Growth Regulation: To modulate plant physiological processes and enhance crop resilience.
-
Nematicide Development: For the control of plant-parasitic nematodes.
Data Presentation
As no specific quantitative data for the agrochemical efficacy of this compound was found, the following tables are presented as templates for organizing experimental results.
Table 1: In Vitro Fungicidal Activity of this compound
| Target Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| Botrytis cinerea | |||
| Fusarium oxysporum | |||
| Rhizoctonia solani | |||
| Phytophthora infestans |
Table 2: In Vivo Insecticidal Activity of this compound
| Target Insect | Application Method | Concentration (mg/L) | Mortality (%) | LC₅₀ (mg/L) |
| Aphids (e.g., Myzus persicae) | Foliar Spray | |||
| Lepidopteran larvae (e.g., Plutella xylostella) | Leaf Dip | |||
| Coleopteran adults (e.g., Leptinotarsa decemlineata) | Systemic (Soil Drench) |
Experimental Protocols
The following are generalized protocols for the initial screening of this compound for agrochemical activity.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a stock concentration of 10,000 µg/mL.
-
Preparation of Growth Medium: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Incorporation of Test Compound: After the PDA has cooled to approximately 50-60°C, add the stock solution of the test compound to achieve a series of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final concentration of the solvent does not inhibit fungal growth (typically <1%).
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by probit analysis of the concentration-response data.
Protocol 2: Insecticidal Bioassay (Leaf Dip Method for Lepidopteran Larvae)
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) into the test solutions for 10-30 seconds and allow them to air dry. A control group should be dipped in the surfactant solution only.
-
Insect Infestation: Place the treated leaves in a Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10 second-instar larvae) into each Petri dish.
-
Incubation: Maintain the Petri dishes at an appropriate temperature and photoperiod for the target insect (e.g., 25°C, 16:8 h light:dark).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
LC₅₀ Determination: Calculate the median lethal concentration (LC₅₀) using probit analysis.
Mandatory Visualizations
References
Application Notes and Protocols for High-Throughput Screening of 2-(4-Methylthiazol-5-yl)ethanamine Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a 2-(4-Methylthiazol-5-yl)ethanamine derivative library. The protocols are designed to identify and characterize novel modulators of the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The structural similarity of the core scaffold to histamine suggests its potential as a pharmacophore for H3R ligands.
Biological Rationale and Target Overview
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of several neurotransmitters, including histamine, acetylcholine, and glutamate.[1] Its role in regulating these key signaling pathways makes it an attractive therapeutic target for a variety of neurological and psychiatric disorders. The this compound scaffold shares key structural features with histamine, presenting a strong rationale for screening a library of its derivatives for activity at the H3 receptor. This HTS campaign aims to identify novel H3R antagonists or inverse agonists.
Library Design and Synthesis Overview
A diverse chemical library based on the this compound core is synthesized to explore the structure-activity relationship (SAR). The synthesis generally involves the modification of the primary amine, the ethyl linker, or the methyl group on the thiazole ring. While specific synthesis protocols for this exact library are proprietary, general methods for thiazole derivative synthesis can be adapted. For instance, multi-component reactions or functional group transformations on the core scaffold can be employed to generate a library with a wide range of physicochemical properties.
High-Throughput Screening Cascade
A multi-step screening cascade is employed to efficiently identify and validate hit compounds from the library. The cascade consists of a primary screen to identify all potential hits, a secondary screen to confirm their activity and determine potency, and a tertiary screen to assess selectivity.
Diagram: High-Throughput Screening Workflow
Caption: High-throughput screening cascade for the identification of H3R modulators.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Fluorescence-Based Calcium Mobilization Assay
This assay is designed to identify compounds that inhibit the histamine-induced increase in intracellular calcium in cells expressing the H3 receptor.[2]
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Histamine (agonist).
-
Pitolisant (reference H3R inverse agonist).
-
384-well black, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.[3][4]
Methodology:
-
Cell Plating: Seed HEK293-H3R cells into 384-well microplates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Remove the cell culture medium and add 20 µL of Fluo-4 AM loading solution (in Assay Buffer) to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: After incubation, wash the cells twice with Assay Buffer. Add 10 µL of the this compound derivatives (at a final concentration of 10 µM) or control compounds (DMSO for negative control, Pitolisant for positive control) to the respective wells. Incubate for 15 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the assay plate into the FLIPR instrument. Add 10 µL of histamine at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Data Acquisition: Measure the fluorescence intensity immediately before and after the addition of histamine. The change in fluorescence corresponds to the change in intracellular calcium concentration.
Protocol 2: Secondary Screening - Radioligand Binding Assay
This assay confirms the direct binding of hit compounds to the H3 receptor and determines their binding affinity (Ki).[5]
Materials:
-
Cell membranes from HEK293-H3R cells.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: 100 µM histamine.
-
96-well GF/C filter plates.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add 50 µL of cell membranes, 25 µL of [3H]-NAMH (at a final concentration of 2 nM), and 25 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate for 2 hours at 25°C.
-
Filtration: Terminate the binding reaction by rapid filtration through a 0.5% polyethyleneimine (PEI)-coated 96-well GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Binding Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Data Presentation
The following tables summarize hypothetical data for a representative set of this compound derivatives.
Table 1: Primary Screen Hit Summary
| Compound ID | Structure Modification | % Inhibition at 10 µM (Calcium Mobilization) |
| HTS-001 | R = H | 85 |
| HTS-002 | R = Methyl | 75 |
| HTS-003 | R = Phenyl | 92 |
| HTS-004 | R = 4-Chlorophenyl | 98 |
| HTS-005 | R = 2-Furyl | 65 |
Table 2: Dose-Response and Binding Affinity Data for Confirmed Hits
| Compound ID | IC50 (µM) - Calcium Assay | Ki (nM) - Binding Assay |
| HTS-001 | 0.52 | 150 |
| HTS-003 | 0.18 | 45 |
| HTS-004 | 0.09 | 22 |
| Pitolisant | 0.05 | 10 |
Signaling Pathway
Diagram: Histamine H3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H3 receptor.
Conclusion
This document provides a framework for the high-throughput screening of this compound derivative libraries against the histamine H3 receptor. The detailed protocols for primary and secondary screening assays, along with the proposed HTS cascade, offer a robust strategy for the identification and characterization of novel H3R modulators. The presented data and diagrams serve as a guide for data interpretation and understanding the underlying biological context. The identified hit compounds can serve as valuable starting points for lead optimization programs in the pursuit of new therapeutics for neurological disorders.
References
- 1. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Screening - Enamine [enamine.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: 2-(4-Methylthiazol-5-yl)ethanamine in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylthiazol-5-yl)ethanamine is a key building block in the synthesis of a variety of enzyme inhibitors. Its structural motif, a thiazole ring linked to an ethylamine side chain, is a crucial component of thiamine (Vitamin B1) and its active form, thiamine pyrophosphate (TPP). TPP is an essential cofactor for a range of enzymes involved in central metabolism, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase, and transketolase. Consequently, synthetic analogues of the thiamine core containing the this compound scaffold are potent inhibitors of these enzymes, making them valuable tools for studying cellular metabolism and potential therapeutic agents for diseases such as cancer. This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from this compound.
Data Presentation: Inhibitory Activity of Structurally Related Thiazole Derivatives
While specific IC50 values for direct N-acyl derivatives of this compound are not extensively reported in the public domain, the following table summarizes the inhibitory activities of structurally analogous "open-chain thiamine analogues" and other thiazole derivatives against various enzymes. This data provides valuable insights into the structure-activity relationships (SAR) for this class of compounds.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Analogue 1 (N-((4-amino-2-methylpyrimidin-5-yl)methyl)pent-4-ynamide) | Porcine PDH E1 | 9.5 ± 0.7 | [1] |
| Analogue 2 (N-((4-amino-2-methylpyrimidin-5-yl)methyl)hex-5-ynamide) | Porcine PDH E1 | 3.8 ± 0.5 | [1] |
| Compound 18 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) | Aurora A Kinase | 0.008 (Ki) | [2] |
| Compound 18 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) | Aurora B Kinase | 0.0092 (Ki) | [2] |
| Compound A2 (4-methyl-5-(3-(4-hydroxyphenyl)acryloyl)thiazole derivative) | Neuraminidase | 8.2 ± 0.5 (µg/mL) | [3] |
| Compound A26 (4-methyl-5-(3-(4-hydroxyphenyl)acryloyl)thiazole derivative) | Neuraminidase | 6.2 ± 1.4 (µg/mL) | [3] |
| Compound 19n (N-(1,3,4-thiadiazol-2-yl)amide derivative) | 6-Phosphogluconate Dehydrogenase | 5.1 ± 1.0 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl-2-(4-methylthiazol-5-yl)ethanamine Derivatives
This protocol describes a general method for the acylation of this compound to generate a library of potential enzyme inhibitors. The reaction involves the coupling of the primary amine with a carboxylic acid using a standard coupling agent or via an acyl chloride.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (for acyl chloride method)
-
Acyl chloride of interest (R-COCl) (alternative to carboxylic acid and coupling agents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure (using a coupling agent):
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add this compound (1.0 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
Procedure (using an acyl chloride):
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified compound using appropriate analytical techniques.
Protocol 2: Pyruvate Dehydrogenase (PDH) E1 Subunit Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of synthesized compounds against the E1 subunit of the pyruvate dehydrogenase complex. The assay measures the rate of NADH production, which is coupled to the enzymatic activity of PDH.
Materials:
-
Purified porcine heart or recombinant human PDH E1 enzyme
-
Thiamine pyrophosphate (TPP)
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD⁺
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl₂)
-
Synthesized inhibitor compound dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD⁺, CoA, TPP, and varying concentrations of the inhibitor.
-
Add the PDH E1 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding pyruvate to each well.
-
Immediately measure the increase in absorbance at 340 nm over time (kinetic read) using a microplate reader. The rate of NADH formation is directly proportional to the PDH activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to a control reaction with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation of inhibitors.
Caption: Inhibition of the Pyruvate Dehydrogenase (PDH) metabolic pathway.
References
- 1. rsc.org [rsc.org]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and neuraminidase inhibitory activity of 4-methyl-5-(3-phenylacryloyl) thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diagnostic Tools Using 2-(4-Methylthiazol-5-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of diagnostic tools derived from 2-(4-methylthiazol-5-yl)ethanamine, with a primary focus on Positron Emission Tomography (PET) imaging agents for neurodegenerative diseases, particularly Alzheimer's Disease.
Introduction
Derivatives of this compound have emerged as promising scaffolds for the development of diagnostic imaging agents. Their ability to be radiolabeled and their affinity for specific biological targets, such as amyloid-β (Aβ) plaques, make them valuable tools for the in-vivo visualization and quantification of pathological hallmarks of neurodegenerative diseases. This document will focus on the application of these derivatives as PET tracers for the diagnosis and study of Alzheimer's Disease, using the well-characterized, structurally related compound BF-227 as a primary example.
Quantitative Data Summary
The following tables summarize key quantitative data for thiazole-based PET imaging agents, exemplified by BF-227 and its derivatives, for the detection of amyloid-β plaques.
Table 1: In Vitro Binding Affinities (Ki) of Thiazole Derivatives
| Compound/Tracer | Target | Ki (nM) | Reference Compound |
| [¹¹C]BF-227 | Synthetic Aβ(1-40) fibrils | 4.3 | N/A |
| [¹¹C]BF-227 | Synthetic Aβ(1-42) fibrils | 3.8 | N/A |
| Thiazole Derivative 1 | Acetylcholinesterase (AChE) | 0.028 µM | Donepezil (0.021 µM) |
| Thiazole Derivative 2 | Glycogen synthase kinase-3β (GSK-3β) | 0.89 µM | N/A |
Note: Data is compiled from various research publications. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Quantitative PET Imaging Data with [¹¹C]BF-227 in Human Subjects
| Brain Region | Alzheimer's Disease Patients (SUVr) | Healthy Controls (SUVr) | p-value |
| Frontal Cortex | 1.65 ± 0.23 | 1.28 ± 0.15 | < 0.01 |
| Parietal Cortex | 1.72 ± 0.25 | 1.30 ± 0.16 | < 0.01 |
| Temporal Cortex | 1.58 ± 0.21 | 1.25 ± 0.14 | < 0.01 |
| Posterior Cingulate | 1.85 ± 0.28 | 1.35 ± 0.18 | < 0.001 |
SUVr (Standardized Uptake Value ratio) values are presented as mean ± standard deviation. The cerebellum is used as the reference region. Data is illustrative and based on published clinical studies.[1]
Experimental Protocols
Protocol 1: Synthesis of a Radiolabeled this compound Derivative (Illustrative Example based on [¹⁸F]BF-227 Precursor)
This protocol provides a representative, multi-step synthesis for a precursor to a fluorine-18 labeled thiazole-based PET tracer.
Materials:
-
2-amino-4-methylthiazole
-
5-bromovanillin
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
2-Chloroethanol
-
Thionyl chloride (SOCl₂)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 2-((4-methylthiazol-2-yl)amino)acetaldehyde.
-
Dissolve 2-amino-4-methylthiazole in DMF.
-
Add 2-bromoacetaldehyde dimethyl acetal and K₂CO₃.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
-
-
Step 2: Synthesis of the Benzoxazole Precursor.
-
React the product from Step 1 with 2-amino-4-fluorophenol in the presence of an oxidizing agent to form the benzoxazole core.
-
-
Step 3: Introduction of the Ethoxy Side Chain.
-
Alkylate the phenolic hydroxyl group of the benzoxazole precursor with a suitable protected 2-fluoroethyl tosylate.
-
-
Step 4: Deprotection and Final Precursor Synthesis.
-
Remove any protecting groups to yield the final precursor for radiolabeling.
-
-
Step 5: Radiolabeling with Fluorine-18.
-
This step is typically performed in an automated synthesis module.
-
Azeotropically dried [¹⁸F]fluoride is reacted with the precursor in an appropriate solvent (e.g., DMSO or acetonitrile) at elevated temperature.
-
The reaction is quenched, and the crude product is purified by semi-preparative HPLC.
-
The final product is formulated in a physiologically compatible solution for injection.
-
Protocol 2: In Vivo PET Imaging of Amyloid Plaques in a Rodent Model
This protocol outlines the general procedure for using a thiazole-based PET tracer for the detection of amyloid plaques in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's Disease (e.g., APP/PS1) and wild-type control mice.
-
Radiolabeled thiazole-based PET tracer (e.g., [¹⁸F]BF-227 derivative) in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET scanner.
-
CT or MRI scanner for anatomical reference (optional).
-
Data acquisition and analysis software.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
-
Place the mouse on the scanner bed and secure its position.
-
Insert a tail-vein catheter for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the radiolabeled tracer (typically 3.7-7.4 MBq) via the tail-vein catheter.
-
-
PET Data Acquisition:
-
Start the dynamic PET scan immediately after injection.
-
Acquire data for a total of 60-90 minutes.
-
If using a PET/CT or PET/MRI scanner, acquire the anatomical scan before or after the PET acquisition.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical MRI or CT images.
-
Define regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for each ROI at a specific time point (e.g., 40-60 minutes post-injection).
-
Calculate the SUV ratio (SUVr) by normalizing the SUV of the target region to a reference region with low specific binding (e.g., cerebellum).
-
-
Ex Vivo Autoradiography (Optional):
-
After the PET scan, euthanize the animal and extract the brain.
-
Freeze and section the brain.
-
Expose the brain sections to a phosphor imaging plate to visualize the distribution of the radiotracer.
-
Stain adjacent sections with amyloid-specific dyes (e.g., Thioflavin S) to confirm the co-localization of the radiotracer with amyloid plaques.
-
Visualizations
Signaling Pathway
Caption: Amyloid-beta aggregation pathway.
Experimental Workflows
Caption: Radiopharmaceutical synthesis and quality control workflow.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 2-(4-Methylthiazol-5-yl)ethanamine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document outlines two primary synthetic routes, detailing reaction parameters, purification methods, and analytical characterization.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of bioactive molecules. Its thiazole moiety is a key feature in a variety of therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for drug development and commercial production. These protocols are designed to be robust and reproducible for industrial applications.
Proposed Synthetic Pathways
Two primary routes for the scale-up synthesis are presented. Route A is a modern, efficient, one-step conversion of an alcohol to an amine via catalytic hydrogen-borrowing amination. Route B follows a more traditional, multi-step Gabriel synthesis, which is known for producing high-purity primary amines.
Diagram of the Overall Synthetic Approach
Caption: Overall synthetic pathways for this compound.
Experimental Protocols
This protocol is based on the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.
Experimental Workflow
Caption: Workflow for the synthesis of the key intermediate.
Protocol:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Charging Reactants: The reactor is charged with 3-acetyl-1-propanol and a suitable solvent (e.g., ethanol). Thiourea is added portion-wise with stirring. An acidic catalyst (e.g., hydrochloric acid) is added cautiously.
-
Reaction: The mixture is heated to reflux (approximately 80-100 °C) and maintained for 4-8 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with an aqueous base (e.g., 20% sodium hydroxide solution) to a pH of 8-9.
-
Extraction and Purification: The product is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Quantitative Data Summary (Intermediate Synthesis)
| Parameter | Value | Reference |
| Molar Ratio (3-acetyl-1-propanol:Thiourea) | 1 : 1.1 | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | 85-100 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | 70-82% | [2] |
| Purification Method | Vacuum Distillation | [2] |
This modern approach offers high atom economy and is environmentally friendly, making it ideal for industrial applications.[3][4]
Protocol:
-
Reactor Setup: A high-pressure reactor (autoclave) is equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature control system.
-
Charging Reactants: The reactor is charged with 4-methyl-5-(2-hydroxyethyl)thiazole, a suitable catalyst (e.g., a ruthenium pincer complex or a heterogeneous nickel catalyst), and a solvent (e.g., toluene, or the reaction can be run neat).
-
Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with ammonia gas. The mixture is heated to the desired temperature (e.g., 120-160 °C) and stirred. The reaction progress is monitored by analyzing samples for the disappearance of the starting material.
-
Work-up and Purification: After cooling and venting the ammonia, the catalyst is filtered off (if heterogeneous). The crude product is then purified by vacuum distillation.
Quantitative Data Summary (Route A)
| Parameter | Value | Reference |
| Substrate to Catalyst Ratio | 100:1 to 1000:1 | [3][4] |
| Ammonia Pressure | 10-50 bar | [4][5] |
| Reaction Temperature | 120-160 °C | [4] |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | 70-90% | [3][4] |
| Purification Method | Vacuum Distillation |
A robust, multi-step but reliable method for producing a high-purity primary amine.[6][7][8]
Step 1: Conversion of Alcohol to Alkyl Halide
-
Reactor Setup: A glass-lined reactor is equipped with a mechanical stirrer, dropping funnel, and a gas scrubber for acidic gases.
-
Reaction: 4-Methyl-5-(2-hydroxyethyl)thiazole is dissolved in a suitable solvent (e.g., dichloromethane). Thionyl chloride is added dropwise at a low temperature (0-5 °C). The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up: The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-(4-methylthiazol-5-yl)ethyl chloride.
Step 2: N-Alkylation of Potassium Phthalimide
-
Reaction: The crude alkyl chloride is dissolved in a polar aprotic solvent like DMF, and potassium phthalimide is added. The mixture is heated (e.g., 70-90 °C) and stirred for several hours.
-
Work-up: The reaction mixture is cooled and poured into water to precipitate the N-alkylated phthalimide, which is then filtered and washed.
Step 3: Hydrazinolysis to Release the Amine
-
Reaction: The N-alkylated phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux.
-
Work-up and Purification: After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is acidified with HCl, and the solvent is evaporated. The residue is treated with a base to liberate the free amine, which is then extracted with an organic solvent. The final product is purified by vacuum distillation.
Quantitative Data Summary (Route B)
| Step | Parameter | Value | Reference |
| 1. Halogenation | Reagent | Thionyl Chloride | [7] |
| Temperature | 0 °C to RT | [7] | |
| Typical Yield | >90% (crude) | ||
| 2. Alkylation | Reagent | Potassium Phthalimide | [6][8] |
| Solvent | DMF | [8] | |
| Temperature | 70-90 °C | ||
| Typical Yield | 80-95% | ||
| 3. Hydrazinolysis | Reagent | Hydrazine Hydrate | [6] |
| Solvent | Ethanol | ||
| Temperature | Reflux | ||
| Overall Yield | 60-75% | ||
| Purification | Vacuum Distillation |
Analytical Characterization
The final product, this compound, should be characterized by the following methods to ensure purity and identity:
-
Gas Chromatography (GC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Safety Considerations
-
Thiourea and Thionyl Chloride: These reagents are toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Ammonia: A toxic and corrosive gas. High-pressure reactions with ammonia should be conducted in a properly rated and maintained autoclave with appropriate safety measures.
-
Hydrazine: A highly toxic and potentially explosive substance. Handle with extreme care and appropriate PPE.
-
Solvents: Use appropriate measures for handling flammable and volatile organic solvents.
Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols. Industrial-scale operations should be conducted under strict safety protocols and with appropriate engineering controls.
References
- 1. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 2. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylthiazol-5-yl)ethanamine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-amino-4-methylthiazole core of my target compound?
A1: The Hantzsch thiazole synthesis is a widely employed and versatile method for constructing the 2-aminothiazole ring system.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[3] For the synthesis of 2-amino-4-methylthiazole derivatives, this would involve reacting an appropriate α-haloketone with thiourea.
Q2: I am observing a low yield in my Hantzsch thiazole synthesis. What are the potential causes?
A2: Low yields in Hantzsch synthesis can arise from several factors including suboptimal reaction temperature, inappropriate solvent choice, poor quality of starting materials, or incorrect stoichiometry.[4][5] Additionally, side reactions such as self-condensation or the formation of regioisomers can reduce the yield of the desired product.[4][6]
Q3: What are common side products I should be aware of during the synthesis of 2-aminothiazole derivatives?
A3: Common side products can include regioisomers if unsymmetrical α-haloketones are used.[4][7] Self-condensation of the ketone starting material can also occur, leading to aldol condensation byproducts. In some cases, the thioamide reactant can be unstable, especially under acidic conditions, leading to decomposition and the formation of various impurities.
Q4: How can I improve the purity of my final this compound derivative?
A4: Purification can often be achieved through recrystallization or column chromatography.[4] Washing the crude product with a suitable solvent, such as cold ethanol or water, can help remove unreacted starting materials and inorganic salts.[2][8] The choice of recrystallization solvent is crucial and may require some experimentation to find the optimal system for your specific derivative.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Solvent: The polarity of the solvent can significantly impact reaction rates and yields.[4] | Screen different solvents such as ethanol, methanol, or butanol. Polar protic solvents are commonly effective for the Hantzsch synthesis.[4][9] |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at excessively high temperatures.[4] | Gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3] | |
| Poor Quality of Starting Materials: α-haloketones can decompose over time. | Ensure the α-haloketone is fresh or has been stored properly. Check the purity of the thioamide.[4] | |
| Formation of Multiple Products/Impurities | Side Reactions: Competing reactions can consume starting materials and generate impurities. | Optimize the order of reagent addition. In some cases, running the reaction under acidic conditions can alter regioselectivity.[7] |
| Incorrect Workup Procedure: Improper pH during neutralization can lead to product hydrolysis. | Carefully control the pH during the workup process. Neutralization with a weak base like sodium carbonate is often recommended to precipitate the neutral product.[4] | |
| Difficulty in Product Purification | Product is Soluble in the Reaction Mixture: The thiazole product may remain in solution, especially if it is in a salt form. | After the reaction, neutralization with a weak base can often precipitate the product, allowing for isolation by filtration.[4] |
| Contamination with Starting Materials: Unreacted starting materials can co-precipitate with the product. | Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by washing the solid product. Recrystallization or chromatography can remove unreacted α-haloketone.[4] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general procedure that can be adapted for the synthesis of 2-amino-4-methylthiazole derivatives by substituting the appropriate α-haloketone.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove it from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.[2]
-
Allow the solid to air dry completely.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This method can offer faster reaction times and improved yields.
Materials:
-
α-haloketone (1 mmol)
-
Thiourea or appropriate thioamide (1.1-1.5 mmol)
-
Methanol or ethanol
Procedure:
-
Combine the α-haloketone and thiourea/thioamide in a microwave reaction vessel.
-
Add a suitable solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product, which may involve precipitation and filtration as described in the classical protocol.
Data Presentation
Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 3 | 85 | [9] |
| Methanol | Reflux | 3 | 82 | [9] |
| 1-Butanol | Reflux | 3 | 90 | [9] |
| 2-Propanol | Reflux | 3 | 88 | [9] |
| Water | Reflux | 3 | 79 | [9] |
Table 2: Effect of Catalyst on the Yield of a Modified Hantzsch Synthesis
| Catalyst | Amount (mol%) | Time (min) | Yield (%) | Reference |
| None | - | 120 | 40 | [9] |
| SiW/SiO₂ | 0.5 | 60 | 75 | [9] |
| SiW/SiO₂ | 1.0 | 45 | 85 | [9] |
| SiW/SiO₂ | 1.5 | 30 | 90 | [9] |
Visualizations
Caption: General laboratory workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Caption: A decision tree for troubleshooting common issues in thiazole synthesis.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(4-Methylthiazol-5-yl)ethanamine and Analogs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-Methylthiazol-5-yl)ethanamine and similar heterocyclic primary amines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Question 1: My this compound (or its analog) is streaking badly or sticking to the column during silica gel chromatography. How can I fix this?
Answer: This is a common issue when purifying basic amines on standard silica gel, which is acidic. The interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor separation, tailing peaks, and potential compound degradation.[1]
Here are several effective strategies:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., ethyl acetate/hexanes or DCM/methanol). This is the most common approach.
-
Ammonia: Using a solution of 7N ammonia in methanol as the polar component of your mobile phase (e.g., 1-10% in DCM) is also highly effective.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative to standard silica.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, providing a less acidic environment and minimizing unwanted interactions.[1][2]
-
Basic Alumina: Alumina is generally basic and can be an excellent alternative for purifying basic compounds.[1]
-
Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography using a C18 stationary phase with a mobile phase at a high pH (to ensure the amine is in its neutral, free-base form) can provide excellent separation.[1]
-
Question 2: I am trying to recrystallize my target amine, but it keeps "oiling out" or won't crystallize from any solvent I try. What should I do?
Answer: Many free-base amines, especially those that are liquids or low-melting solids at room temperature, are notoriously difficult to crystallize due to their physical properties or the presence of impurities that inhibit crystal formation.[2] The most effective strategy is to convert the amine into a salt.[2][3]
-
Form a Hydrochloride (HCl) Salt: Amine hydrochloride salts are often well-behaved crystalline solids with significantly different solubility profiles than their free-base counterparts.[2][3] Dissolve the crude amine in a non-polar solvent like diethyl ether, ethyl acetate, or DCM, and then add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. The resulting solid can then be recrystallized from polar solvents like ethanol, methanol, isopropanol, or mixtures with water.[2]
-
Use Other Acids: If the hydrochloride salt is still problematic, other acids can be used to form crystalline salts, such as sulfuric acid or tartaric acid.[2]
-
Pre-purify Before Crystallization: Impurities can significantly hinder crystallization.[2] A preliminary purification by column chromatography to remove major impurities before attempting salt formation and recrystallization can be highly effective.
Question 3: My purified amine is colorless initially but turns yellow or brown upon storage. How can I prevent this?
Answer: Amines, particularly aromatic and heterocyclic amines, are susceptible to oxidation by air and light, leading to the formation of colored impurities.[4][5]
-
Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration or freezing is recommended.
-
Purification of Discolored Amines: If the amine has already discolored, it can often be repurified. Simple distillation (if thermally stable) or passing it through a short plug of activated carbon or basic alumina can remove colored impurities.[6] The free base can then be converted to a more stable salt for storage.
Purification Method Comparison
The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the physical state of your compound.
| Purification Technique | Typical Purity | Expected Yield | Scale | Common Issues & Considerations |
| Flash Chromatography (Modified) | >95% | 60-90% | mg to multi-gram | Requires mobile phase modifiers (e.g., TEA) for basic amines to prevent streaking.[1] May require solvent removal from a high-boiling co-eluent like TEA. |
| Crystallization (as a Salt) | >99% | 50-85% | mg to kg | Highly effective for achieving high purity.[2][3] Requires conversion to a salt (e.g., HCl), which adds a step. Finding the right solvent system can be trial-and-error.[7] |
| Distillation (Vacuum) | >98% | 70-95% | gram to kg | Only suitable for thermally stable, liquid amines.[5] High vacuum is often necessary for high-boiling point heterocyclic amines to prevent decomposition. |
| Preparative HPLC (Reversed-Phase) | >99.5% | 40-70% | mg to gram | Offers very high resolution and purity. Mobile phase often contains buffers (e.g., ammonium bicarbonate or formic acid) that must be removed, typically by lyophilization. |
Experimental Protocols
Protocol 1: Purification by Conversion to Hydrochloride Salt and Recrystallization
This protocol is ideal for obtaining high-purity, solid material from a crude amine that is an oil or difficult to crystallize.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Salt Formation: While stirring, slowly add a solution of 2.0 M HCl in diethyl ether dropwise. A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.
-
Recrystallization:
-
Transfer the crude salt to a clean Erlenmeyer flask.
-
Add a small amount of a recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and heat the mixture to boiling to dissolve the solid.
-
Add more hot solvent portion-wise until the solid is just fully dissolved.[7]
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold recrystallization solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography with Triethylamine Modifier
This protocol is suitable for purifying crude amine mixtures on a multi-gram scale.
-
Column Packing: Pack a flash chromatography column with silica gel using your starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This prevents streaking at the origin.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the target compound. The added triethylamine will ensure the amine moves smoothly down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), also using a TLC plate developed in a mobile phase containing 0.5% TEA.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine (b.p. 89 °C), co-evaporation with a lower-boiling solvent like dichloromethane several times may be necessary.
Diagrams and Workflows
Caption: Decision workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for amine purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities from a typical synthesis of this compound? A1: A common synthesis involves the Hantzsch thiazole synthesis. Potential impurities could include unreacted starting materials (e.g., thioamides, α-haloketones), side-products from the cyclization, or reagents from subsequent functional group manipulations. It is crucial to review your specific synthetic route to anticipate likely impurities.
Q2: Can I use distillation to purify this compound? A2: Yes, if the compound is thermally stable. As a heterocyclic amine, it likely has a high boiling point, so vacuum distillation would be required to prevent thermal decomposition.[5] This method is excellent for removing non-volatile impurities (like salts) or much more volatile impurities (like residual solvents).
Q3: Is it necessary to convert my amine to its free-base form after purifying it as a salt? A3: It depends on the requirements for your next step. If the subsequent reaction is compatible with an amine salt (e.g., some coupling reactions), you may use it directly. To recover the free base, dissolve the salt in water, basify the solution with a base like sodium hydroxide or sodium bicarbonate to a pH > 10, and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
Q4: How do I choose the best recrystallization solvent for my amine hydrochloride salt? A4: The ideal solvent is one where the salt is highly soluble when hot but poorly soluble when cold.[7] For polar amine salts, polar protic solvents are a good starting point.[2] You can perform small-scale solubility tests with solvents like ethanol, methanol, isopropanol, and water, or mixtures thereof, to identify the optimal system.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scaling Up 2-(4-Methylthiazol-5-yl)ethanamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Methylthiazol-5-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: There are several viable synthetic routes for the large-scale production of this compound. The most common strategies start from the key intermediate 2-(4-methylthiazol-5-yl)ethanol. The main pathways include:
-
Route A: Via Halogenation and Amination: This involves the conversion of the starting alcohol to an alkyl halide (typically a chloride), followed by amination.
-
Route B: Via Tosylation and Amination: This route proceeds by converting the alcohol to a tosylate, which is a good leaving group, followed by reaction with an amine source.
-
Route C: Via Oxidation and Reductive Amination: This pathway involves the oxidation of the alcohol to the corresponding aldehyde, 4-methylthiazole-5-carbaldehyde, which then undergoes reductive amination to yield the target amine.
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Side Reactions: The formation of impurities and byproducts, which can complicate purification and reduce yield.
-
Reaction Conditions: The need for high temperatures or pressures in certain steps can be challenging to manage on an industrial scale.
-
Reagent Handling: The use of hazardous or toxic reagents, such as thionyl chloride or potassium cyanide, requires special handling procedures and safety precautions.
-
Purification: The final product and intermediates may require extensive purification to meet pharmaceutical standards, which can be costly and time-consuming.
-
Yield Optimization: Achieving a high overall yield across multiple synthetic steps is crucial for the economic viability of the process.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are crucial. The use of thionyl chloride in the chlorination step requires a well-ventilated area and careful handling to avoid exposure to corrosive and toxic fumes. When using flammable solvents like ethanol or xylene, appropriate measures to prevent ignition sources must be in place. For reactions involving high temperatures, pressure-rated reactors and proper monitoring are essential to prevent runaway reactions. Always consult the Safety Data Sheets (SDS) for all reagents and follow established laboratory and industrial safety protocols.
Experimental Workflow
The following diagram illustrates the common synthetic pathways for this compound, starting from 2-(4-methylthiazol-5-yl)ethanol.
Troubleshooting Guides
Route A: Halogenation and Amination
Issue 1: Low yield in the chlorination of 2-(4-methylthiazol-5-yl)ethanol.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature. Ensure the thionyl chloride is fresh and of high purity. |
| Degradation of product | Avoid excessive heating. The reaction can be sensitive to high temperatures. Maintain a controlled temperature throughout the reaction. |
| Side reactions | The formation of byproducts can occur. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of thionyl chloride. |
Issue 2: Difficulties in the amination of 4-Methyl-5-(2-chloroethyl)thiazole.
| Potential Cause | Recommended Solution |
| Low conversion | The C-Cl bond may not be sufficiently reactive. Consider using a catalyst or increasing the temperature and pressure of the amination reaction. The use of a sealed reactor is often necessary. |
| Formation of dialkylated and trialkylated amines | Use a large excess of ammonia to favor the formation of the primary amine. This can be achieved by using aqueous ammonia or by bubbling ammonia gas through the reaction mixture. |
| Purification challenges | The product may be difficult to separate from unreacted starting material and byproducts. Consider converting the final product to its hydrochloride salt for easier purification by crystallization.[1] |
Route C: Oxidation and Reductive Amination
Issue 1: Low yield or over-oxidation during the synthesis of 4-Methylthiazole-5-carbaldehyde.
| Potential Cause | Recommended Solution |
| Choice of oxidizing agent | Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid. Use a mild oxidizing agent such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). A method involving Pd/BaSO4 catalyzed hydrogenation of the corresponding carboxylic acid chloride has also been reported to be suitable for industrial production.[2][3] |
| Reaction conditions | Optimize the reaction temperature and time to maximize the yield of the aldehyde while minimizing the formation of byproducts. |
Issue 2: Inefficient reductive amination.
| Potential Cause | Recommended Solution |
| Choice of reducing agent | The choice of reducing agent is critical. Common reagents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. The Leuckart reaction, using ammonium formate or formamide, is another option but often requires high temperatures. |
| Imine formation | The initial formation of the imine intermediate may be slow. The reaction can be catalyzed by a mild acid. |
| Side reactions | Reductive amination can sometimes lead to the formation of secondary and tertiary amines. Using an excess of the amine source can help to minimize these side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-(2-chloroethyl)thiazole
This protocol is based on a patented industrial process.[4]
-
Reaction Setup: In a suitable reactor, dissolve 2-(4-methylthiazol-5-yl)ethanol in an organic solvent such as acetone or ethyl acetate.
-
Chlorination: Add thionyl chloride dropwise to the solution while maintaining the temperature between 20-30°C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: After the reaction is complete, the solvent is evaporated. The residue is then dissolved in water and neutralized with sodium hydrogen carbonate.
-
Extraction and Purification: The product is extracted with an organic solvent like chloroform. The organic layer is dried and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation. A yield of 91% has been reported for this step.[4]
Protocol 2: Synthesis of 4-Methylthiazole-5-carbaldehyde
This protocol describes an eco-friendly method for the preparation of the aldehyde intermediate.[2][3]
-
Preparation of Acid Chloride: 4-Methylthiazole-5-carboxylic acid is refluxed with thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure.
-
Hydrogenation: The crude acid chloride is dissolved in xylene, and a Pd/BaSO4 catalyst is added. The mixture is heated to 140°C while hydrogen gas is passed through it.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the catalyst is filtered off. The filtrate is extracted with 10% HCl. The aqueous solution is then neutralized with sodium carbonate, and the product is extracted with chloroform. Pure 4-methylthiazole-5-carbaldehyde is obtained after the distillation of chloroform.
Protocol 3: Purification of this compound as the Hydrochloride Salt
Purification of the final amine product can often be achieved by converting it to its hydrochloride salt, which can be readily crystallized.[1]
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, acetone).
-
Acidification: Add a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol) or bubble gaseous hydrogen chloride through the solution until the precipitation of the hydrochloride salt is complete.
-
Crystallization: The precipitated salt is collected by filtration, washed with a cold solvent, and dried.
-
Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key intermediates and the final product in the synthesis of this compound.
References
Improving yield and purity of 2-(4-Methylthiazol-5-yl)ethanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methylthiazol-5-yl)ethanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring in this compound?
A1: The Hantzsch thiazole synthesis is a widely employed and fundamental method for constructing the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide derivative.[2] For the synthesis of this compound, a suitable α-haloketone precursor would be required.
Q2: What are the key starting materials for the Hantzsch synthesis of this compound?
A2: The key precursors are typically an α-haloketone and a thioamide. Specifically for this synthesis, one would likely use a derivative of 1-amino-3-halopropan-2-one and thioacetamide.
Q3: How can I improve the yield of my Hantzsch thiazole synthesis?
A3: Optimizing reaction parameters such as temperature, solvent, and reaction time can significantly improve yields. The use of catalysts or alternative energy sources like microwave irradiation has also been demonstrated to enhance yields and shorten reaction times in related syntheses.[1]
Q4: What are some common side reactions to be aware of during this synthesis?
A4: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazole isomers as byproducts.[1][3] The stability of the reactants and intermediates can also influence the formation of side products.[1]
Q5: What are the recommended methods for purifying the final product?
A5: Purification of the crude product can typically be achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2] For non-crystalline products or to remove closely related impurities, column chromatography is a common and effective technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The Hantzsch synthesis often requires heating.[1] If the reaction is being performed at room temperature, consider gradually increasing the temperature. Running small-scale trials at different temperatures can help identify the optimal condition. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction efficiency. Alcohols like ethanol are commonly used.[2] If solubility is an issue, consider exploring other polar solvents. |
| Degradation of Starting Materials | Ensure the purity and stability of your starting materials, particularly the α-haloketone, which can be unstable. Store sensitive reagents appropriately and consider using freshly prepared or purified materials. |
| Incorrect pH | While the reaction can proceed under neutral conditions, some variations of the Hantzsch synthesis benefit from acidic or basic catalysis.[3] Investigate the effect of adding a catalytic amount of a non-nucleophilic acid or base. |
Issue 2: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1] |
| Side Product Formation | The formation of isomeric byproducts can reduce the yield of the desired product.[1][3] Adjusting the reaction pH or temperature may help to minimize side reactions. |
| Product Loss During Workup | Ensure efficient extraction and isolation of the product. If the product is water-soluble, perform multiple extractions with an appropriate organic solvent. Optimize the recrystallization solvent system to maximize recovery. |
| Suboptimal Reagent Stoichiometry | While a 1:1 stoichiometry of α-haloketone to thioamide is typical, a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion.[2] |
Issue 3: Impure Product
| Possible Cause | Suggested Solution |
| Presence of Starting Materials | If TLC or NMR indicates the presence of unreacted starting materials, improve the purification process. This may involve optimizing the recrystallization solvent or employing column chromatography. |
| Formation of Isomeric Byproducts | As mentioned, 2-imino-2,3-dihydrothiazoles can be formed.[1][3] These isomers may have similar polarities, making separation by chromatography challenging. Adjusting the reaction conditions to favor the desired product is the best approach. |
| Tar Formation | Polymerization or decomposition of starting materials or intermediates can lead to tar formation. Running the reaction at a lower temperature or under an inert atmosphere may mitigate this. |
Data Presentation
Disclaimer: The following data is illustrative and for exemplary purposes only. Actual results will vary based on specific experimental conditions.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 25 (Room Temp) | 24 | 15 | 85 |
| 50 | 12 | 45 | 90 |
| 78 (Reflux in EtOH) | 6 | 75 | 95 |
| 100 | 4 | 72 | 93 |
Table 2: Effect of Solvent on Yield and Purity (at Reflux)
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Methanol | 8 | 70 | 94 |
| Ethanol | 6 | 75 | 95 |
| Isopropanol | 8 | 65 | 92 |
| Acetonitrile | 10 | 55 | 88 |
Experimental Protocols
Disclaimer: These protocols are based on general procedures for the Hantzsch thiazole synthesis and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of this compound via Hantzsch Reaction
Materials:
-
1-Amino-3-chloropropan-2-one hydrochloride (or the corresponding bromo- derivative)
-
Thioacetamide
-
Absolute Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq.) in absolute ethanol.
-
Add thioacetamide (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the product does not readily dissolve, add a small amount of hot deionized water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylthiazol-5-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for this compound:
-
Route A: From 4-methyl-5-(2-hydroxyethyl)thiazole. This involves the initial synthesis of the thiazole ring, followed by conversion of the hydroxyl group to a leaving group (e.g., chloride) and subsequent reaction with an amine source.
-
Route B: Gabriel Synthesis. This classic method utilizes 5-(2-chloroethyl)-4-methylthiazole as a key intermediate, which is then reacted with potassium phthalimide followed by hydrazinolysis to yield the primary amine.[1][2]
-
Route C: Reduction of 2-(4-methylthiazol-5-yl)acetonitrile. This route involves the synthesis of the corresponding nitrile precursor followed by reduction to the primary amine using a suitable reducing agent like Lithium Aluminum Hydride (LAH).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route A: Synthesis from 4-methyl-5-(2-hydroxyethyl)thiazole
Problem 1: Low yield or incomplete conversion during the chlorination of 4-methyl-5-(2-hydroxyethyl)thiazole.
-
Possible Cause: Inefficient chlorinating agent or suboptimal reaction conditions. Thionyl chloride (SOCl₂) is commonly used, but incomplete reaction can occur.
-
Troubleshooting:
-
Ensure the thionyl chloride is fresh and of high purity.
-
Consider using a slight excess of thionyl chloride.
-
Optimize the reaction temperature and time. The reaction may require heating to reflux.
-
Work-up the reaction carefully to avoid hydrolysis of the product back to the starting material.
-
Problem 2: Presence of an unexpected chlorinated byproduct.
-
Possible Cause: Side reaction involving the thiazole ring. Under certain acidic conditions, electrophilic substitution on the thiazole ring can occur. A potential byproduct is 2-chloro-4-methyl-5-(2-hydroxyethyl)thiazole.
-
Troubleshooting:
-
Control the reaction temperature carefully to minimize side reactions.
-
Use a non-polar solvent to reduce the polarity of the reaction medium.
-
Purify the crude product by column chromatography to separate the desired product from the isomeric byproduct.
-
Route B: Gabriel Synthesis
Problem 3: Low yield of N-(2-(4-methylthiazol-5-yl)ethyl)phthalimide.
-
Possible Cause: Incomplete reaction between 5-(2-chloroethyl)-4-methylthiazole and potassium phthalimide. This is an SN2 reaction, and its efficiency can be affected by several factors.
-
Troubleshooting:
-
Ensure the potassium phthalimide is dry and of high quality.
-
Use a suitable polar aprotic solvent like DMF to facilitate the SN2 reaction.[3]
-
Optimize the reaction temperature. Gentle heating may be required to drive the reaction to completion.
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
Problem 4: Difficulty in cleaving the phthalimide group with hydrazine.
-
Possible Cause: The cleavage of the phthalimide group can sometimes be sluggish or incomplete. The resulting phthalhydrazide byproduct can also be difficult to remove.[1]
-
Troubleshooting:
-
Ensure an adequate excess of hydrazine hydrate is used.
-
Increase the reaction time or temperature (refluxing in ethanol is common).[3]
-
If phthalhydrazide precipitation is problematic, consider alternative workup procedures, such as acidification to protonate the desired amine and filtration of the phthalhydrazide, followed by basification and extraction of the product.
-
As an alternative to hydrazine, acidic or basic hydrolysis can be employed, although these methods often require harsh conditions and may lead to lower yields.[2][4]
-
Route C: Reduction of 2-(4-methylthiazol-5-yl)acetonitrile
Problem 5: Incomplete reduction of the nitrile to the primary amine.
-
Possible Cause: Insufficient reducing agent or non-optimal reaction conditions. Lithium Aluminum Hydride (LAH) is a powerful reducing agent, but incomplete reactions can still occur.
-
Troubleshooting:
-
Use a sufficient excess of LAH (typically 1.5-2 equivalents).
-
Ensure the LAH is fresh and has not been deactivated by moisture.
-
Perform the reaction in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Problem 6: Difficult workup and purification of the amine product.
-
Possible Cause: Formation of stable aluminum salt emulsions during the quenching of the LAH reaction.
-
Troubleshooting:
-
Employ a careful quenching procedure. A common method is the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Alternatively, an acidic workup can be used to dissolve the aluminum salts, followed by basification to liberate the free amine.
-
Purify the crude amine by distillation under reduced pressure or by column chromatography on silica gel.
-
Summary of Potential Side Reaction Products
| Synthetic Route | Precursor | Reagents | Potential Side Reaction Product(s) | Mitigation Strategies |
| Route A | 4-methyl-5-(2-hydroxyethyl)thiazole | Thionyl Chloride | 2-chloro-4-methyl-5-(2-hydroxyethyl)thiazole | Control reaction temperature, use non-polar solvent, purification by chromatography. |
| Route B | 5-(2-chloroethyl)-4-methylthiazole | Potassium Phthalimide, Hydrazine | Unreacted 5-(2-chloroethyl)-4-methylthiazole, Phthalhydrazide | Optimize reaction conditions, use excess hydrazine, alternative workup procedures.[1] |
| Route C | 2-(4-methylthiazol-5-yl)acetonitrile | Lithium Aluminum Hydride | Unreacted nitrile, partially reduced intermediates | Use excess LAH, ensure anhydrous conditions, careful workup. |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-chloroethyl)-4-methylthiazole from 4-methyl-5-(2-hydroxyethyl)thiazole
-
To a solution of 4-methyl-5-(2-hydroxyethyl)thiazole (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Gabriel Synthesis of this compound
-
Dissolve 5-(2-chloroethyl)-4-methylthiazole (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(2-(4-methylthiazol-5-yl)ethyl)phthalimide.
-
Dissolve the crude phthalimide derivative in ethanol and add hydrazine hydrate (2-3 equivalents).
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide should form.[1]
-
Cool the mixture, filter off the precipitate, and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with diethyl ether to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the desired amine. Purify further by distillation if necessary.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Low Yields in the Gabriel Synthesis Route.
References
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylthiazol-5-yl)ethanamine. The focus is on amide coupling reactions, a common application for this primary amine.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in amide coupling reactions involving this compound can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated by a coupling reagent to react with the amine. Insufficient or degraded coupling reagent is a primary reason for low conversion.
-
Amine Deactivation: As a primary amine, this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic. This acid-base reaction can compete with the desired amide bond formation.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the thiazole ring can impede the reaction.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[1]
Q2: I am observing an unexpected side product in my reaction. What could it be?
A common side reaction, particularly when using uronium-based coupling reagents like HATU in excess, is the guanidinylation of the primary amine.[2] This occurs when the amine attacks the guanidinium carbon of the coupling reagent, forming a capped and unreactive tetramethylguanidine adduct. To minimize this, it is recommended to use the coupling reagent in slight excess relative to the carboxylic acid, not the amine.
Q3: How can I purify the final amide product?
Purification of the amide derivative of this compound can typically be achieved through the following methods:
-
Aqueous Work-up: Quenching the reaction with water or a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent like ethyl acetate or dichloromethane (DCM), can remove water-soluble reagents and byproducts.[1]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying amide products. A gradient of ethyl acetate in hexane is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) can be an effective purification technique.[3]
-
Ion Exchange Chromatography: For polar products that are difficult to purify by standard chromatography, solid-phase extraction using an ion-exchange resin, such as SCX-2, can be a powerful alternative.[4]
Q4: Which coupling reagent and solvent system should I choose?
The choice of coupling reagent and solvent depends on the specific substrates and the scale of the reaction.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient and widely used reagent that offers rapid reaction times and minimizes racemization.[2]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective choice, though it may be less effective for sterically hindered substrates.
-
T3P (Propylphosphonic Anhydride): A versatile and safe coupling reagent with an easy work-up, as the byproducts are water-soluble.[5]
-
-
Solvents:
-
DMF (Dimethylformamide): A polar aprotic solvent that is excellent for dissolving a wide range of substrates.
-
DCM (Dichloromethane): A less polar solvent that can be a good choice, particularly if the product is less polar.
-
Acetonitrile: Can be a good alternative, and its volatility makes it easy to remove post-reaction.[6]
-
Data Presentation
Table 1: Recommended Reagent Stoichiometry for HATU-Mediated Amide Coupling
| Reagent | Equivalents (relative to limiting reagent) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.2 | Substrate |
| HATU | 1.0 - 1.5 | Coupling Reagent |
| Non-nucleophilic Base (e.g., DIPEA) | 2.0 - 3.0 | Scavenges acid, maintains basicity |
Table 2: Typical Reaction Conditions for Amide Coupling
| Parameter | Condition | Notes |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control exothermic reactions and minimize side products.[1] |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent hydrolysis of activated intermediates. |
| Solvent | Anhydrous DMF, DCM, or Acetonitrile | Solvent choice depends on substrate solubility. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general guideline for the amide coupling of a carboxylic acid with this compound. Optimization may be required for specific substrates.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the solution for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.1 equivalents) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental workflow for amide coupling.
References
Technical Support Center: Analysis of 2-(4-Methylthiazol-5-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of 2-(4-Methylthiazol-5-yl)ethanamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the characterization and quantification of this compound?
A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: How can I improve the peak shape and resolution in the HPLC analysis of this compound?
A2: To improve peak shape and resolution, consider optimizing the mobile phase composition, adjusting the pH, or using a different column chemistry. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating complex mixtures containing polar compounds like this compound.[1]
Q3: What are the common challenges in the GC-MS analysis of this compound?
A3: A common challenge is the potential for thermal degradation or the need for derivatization to improve volatility and thermal stability. Sample preparation is crucial and may involve derivatization with agents like N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) to obtain reliable results.[2]
Q4: Are there established protocols for NMR analysis of this compound?
A4: While a specific, standardized protocol for this exact molecule may not be universally published, general NMR principles for small organic molecules apply. ¹H NMR and ¹³C NMR are standard for structural confirmation. The choice of solvent (e.g., CDCl₃, DMSO-d₆) can be critical for resolving specific proton signals.[3][4]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Silanol interactions | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Reduce sample concentration.- Use a column with low silanol activity or end-capping.[5] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column degradation | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Replace the column if performance degrades. |
| Low Resolution/Peak Co-elution | - Suboptimal mobile phase- Inadequate column chemistry | - Perform a gradient optimization.- Screen different columns (e.g., C18, Phenyl-Hexyl, mixed-mode).[1] |
| Low Sensitivity | - Inappropriate detection wavelength- Low sample concentration | - Determine the UV maximum of the analyte.- Concentrate the sample or increase the injection volume. |
GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Analyte not reaching the detector- Low volatility | - Check for leaks in the system.- Consider derivatization to increase volatility.[2]- Increase injector temperature. |
| Peak Tailing | - Active sites in the injector or column | - Use a deactivated liner and column.- Increase the oven temperature ramp rate. |
| Poor Mass Spectral Library Match | - Co-eluting impurities- Thermal degradation | - Improve chromatographic separation.- Lower the injector temperature to minimize degradation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for the analysis of this compound and related compounds.
-
Column: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) or similar.[6]
-
Mobile Phase: A gradient elution with an eluent consisting of 0.1 M trichloroacetic acid (pH 1.7) and acetonitrile (ACN) is a potential starting point.[6] For MS compatibility, replace non-volatile acids with formic acid.[5]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV at 254 nm or a more specific wavelength determined by UV-Vis spectroscopy.
-
Temperature: 25°C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, an HPLC-MS/MS method can be developed.
-
Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) or a similar HILIC or reversed-phase column.[7]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Sample Preparation: Dry the sample and treat it with a derivatization mixture, such as N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) in anhydrous pyridine.[2]
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Quantitative Data Summary
The following tables provide example parameters for analytical methods based on similar compounds. These should be optimized for this compound.
Table 1: Example HPLC Method Parameters
| Parameter | Value | Reference |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) | [6] |
| Mobile Phase | Gradient with 0.1 M TCA (pH 1.7) and ACN | [6] |
| Flow Rate | 1 mL/min | [6] |
| Detection | UV at 355 nm (for a derivatized compound) | [6] |
| Run Time | 14 min | [6] |
Table 2: Example HPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Column | X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) | [7] |
| Mobile Phase | Gradient with 0.1% Formic Acid in Water/ACN | [7] |
| Flow Rate | 0.3 mL/min | [7] |
| Linearity Range | 0.25-10 µmol/L (for a related compound) | [7] |
| LOQ | 0.25 µmol/L (for a related compound) | [7] |
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Logical approach to troubleshooting analytical issues.
References
- 1. helixchrom.com [helixchrom.com]
- 2. 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5'-Phosphate and Cysteine Is Present in Human Plasma-Chromatographic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR [m.chemicalbook.com]
- 4. 2-Methylthiazole(3581-87-1) 1H NMR [m.chemicalbook.com]
- 5. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylthiazol-5-yl)ethanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-methylthiazol-5-yl)ethanamine derivatives.
Troubleshooting Guide
This guide addresses common solubility problems in a question-and-answer format, offering step-by-step solutions.
Q1: My this compound derivative, which is a free base, shows poor solubility in aqueous buffers (e.g., PBS pH 7.4). What is the first step to improve its solubility?
A1: For a basic compound like a this compound derivative, the first and often most effective step is to investigate the effect of pH on its solubility. The ethanamine side chain contains a primary amine, which can be protonated at acidic pH, leading to a significant increase in aqueous solubility.
Recommended Action:
-
Determine the pKa of your compound: This can be done experimentally or predicted using computational tools. Knowing the pKa will help you select an appropriate buffer pH.
-
Perform a pH-solubility profile: Measure the solubility of your compound across a range of pH values (e.g., pH 2 to pH 8). This will identify the pH at which your compound is most soluble.
-
Select a suitable acidic buffer: For many amine-containing compounds, a buffer with a pH 1-2 units below the pKa of the primary amine is a good starting point.
Q2: I've tried adjusting the pH, but the solubility of my derivative is still insufficient for my in vitro assays. What should I try next?
A2: If pH adjustment alone is not sufficient, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Recommended Action:
-
Screen a panel of pharmaceutically acceptable co-solvents: Common choices include DMSO, ethanol, propylene glycol, and PEG 400.
-
Start with low concentrations: Begin with a low percentage of co-solvent (e.g., 1-5% v/v) in your aqueous buffer and gradually increase the concentration.
-
Monitor for precipitation: Observe the solution for any signs of precipitation after the addition of the co-solvent and after an equilibration period.
-
Consider your assay compatibility: Ensure the chosen co-solvent and its final concentration are compatible with your downstream biological assays, as some co-solvents can affect cell viability or enzyme activity.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.
Recommended Action:
-
Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion can prevent localized high concentrations and subsequent precipitation.
-
Use a co-solvent in the final aqueous buffer: As mentioned in Q2, having a small percentage of a co-solvent in your aqueous buffer can help to keep the compound in solution.
-
Decrease the final concentration: Your target concentration may be above the kinetic solubility limit of the compound in the final buffer. Try working with a lower final concentration.
Q4: I am working on a derivative that is a crystalline solid and appears to be highly stable, contributing to its low solubility. What strategies can I employ?
A4: For highly crystalline and stable compounds, disrupting the crystal lattice energy is key to improving solubility. Two common approaches are salt formation and the creation of amorphous solid dispersions.
Recommended Action:
-
Salt Formation: Since your compound has a basic amine, it is an excellent candidate for salt formation. Reacting the free base with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can create a salt form with significantly higher aqueous solubility. A salt screen with various counter-ions is recommended to find the most suitable salt form.
-
Amorphous Solid Dispersions: This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix. This high-energy, non-crystalline form can lead to enhanced solubility and dissolution rates. Techniques like spray drying or hot-melt extrusion are used to prepare solid dispersions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a co-solvent screening study for a novel this compound derivative?
A1: A good starting point is to prepare a 10 mM stock solution of your compound in 100% DMSO. Then, in parallel, prepare a series of aqueous buffers (at an optimal pH determined from your pH-solubility profile) containing different co-solvents (e.g., DMSO, ethanol, PEG 400) at various concentrations (e.g., 1%, 5%, 10% v/v). Add a small volume of your DMSO stock to each of these co-solvent-containing buffers to reach your desired final concentration and observe for precipitation.
Q2: Are there any structural modifications I can make to the this compound scaffold to inherently improve solubility?
A2: Yes, structural modifications can have a significant impact on solubility. Consider the following strategies during the lead optimization phase:
-
Introduce polar functional groups: Adding polar groups like hydroxyl (-OH) or amino (-NH2) to other parts of the molecule can increase its hydrophilicity.
-
Disrupt planarity: Introducing non-planar structural elements can disrupt crystal packing and lower the melting point, which often correlates with increased solubility.
-
Reduce lipophilicity: If the derivative is highly lipophilic, consider modifications that reduce its LogP value.
Q3: How can I accurately measure the solubility of my compounds?
A3: The "shake-flask" method followed by HPLC analysis is a gold-standard technique for determining equilibrium solubility.[1] In this method, an excess amount of the solid compound is added to a specific solvent or buffer, and the mixture is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified by a validated HPLC method. For higher throughput, kinetic solubility assays using nephelometry or turbidimetry can be employed in early discovery.[2]
Q4: Can the use of surfactants improve the solubility of my derivatives?
A4: Yes, surfactants can be very effective in increasing the solubility of poorly soluble compounds through the formation of micelles. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in pharmaceutical formulations. A screening of different surfactants at concentrations above their critical micelle concentration (CMC) can help identify an effective solubilizing system.
Data Presentation
When conducting solubility studies, it is crucial to present the data in a clear and organized manner. Below are example tables for presenting pH-dependent solubility and co-solvent screening data.
Table 1: Example of pH-Dependent Solubility Data for Derivative XYZ
| pH | Buffer System | Solubility (µg/mL) ± SD (n=3) |
| 2.0 | 0.01 M HCl | 1520 ± 85 |
| 4.0 | 50 mM Acetate | 850 ± 42 |
| 6.0 | 50 mM Phosphate | 120 ± 15 |
| 7.4 | 50 mM Phosphate | 15 ± 3 |
| 8.0 | 50 mM Tris | < 5 (Below Limit of Quantification) |
Table 2: Example of Co-solvent Solubility Enhancement in PBS (pH 7.4) for Derivative XYZ
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) ± SD (n=3) | Fold Increase |
| None | 0 | 15 ± 3 | - |
| DMSO | 5 | 75 ± 8 | 5.0 |
| Ethanol | 5 | 62 ± 6 | 4.1 |
| PEG 400 | 5 | 110 ± 12 | 7.3 |
| DMSO | 10 | 180 ± 20 | 12.0 |
| Ethanol | 10 | 135 ± 15 | 9.0 |
| PEG 400 | 10 | 250 ± 28 | 16.7 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8) with a constant ionic strength.
-
Compound Addition: Add an excess amount of the solid this compound derivative to a known volume of each buffer in separate vials. Ensure there is visible undissolved solid.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Calculate the solubility at each pH and plot the pH-solubility profile.
Protocol 2: Co-solvent Screening for Solubility Enhancement
-
Prepare Co-solvent Buffers: Prepare a series of your chosen aqueous buffer (at a fixed pH) containing various concentrations of different co-solvents (e.g., 1%, 2%, 5%, 10% v/v of DMSO, ethanol, PEG 400).
-
Compound Addition: Add an excess amount of the solid compound to each co-solvent buffer solution.
-
Equilibration and Quantification: Follow steps 3-6 from the pH-dependent solubility protocol.
-
Data Analysis: Compare the solubility values in the presence of different co-solvents and concentrations to determine the most effective solubilizing system.
Visualizations
References
Technical Support Center: Efficient Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 2-(4-Methylthiazol-5-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound typically proceeds through a multi-step process. A common strategy involves the initial formation of a 4-methyl-5-substituted thiazole ring, followed by functional group manipulations to introduce the ethanamine side chain. Key intermediates include 4-methyl-5-(2-hydroxyethyl)thiazole, 4-methyl-5-(2-chloroethyl)thiazole, or 4-methylthiazole-5-acetonitrile. The choice of route often depends on the availability of starting materials and desired scale.
Q2: How can I synthesize the key intermediate, 4-methyl-5-(2-hydroxyethyl)thiazole?
A2: A widely used method is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide. For instance, reacting 3-acetylpropanol with thiourea under acidic conditions can yield the desired product. Another approach involves the reaction of 3-halogen-2-acetylpropyl alcohol with thioformamide.
Q3: What are the recommended catalysts for the reduction of 4-methylthiazole-5-acetonitrile to this compound?
A3: Catalytic hydrogenation is a common method for this reduction. Several catalysts are effective, including Raney Nickel and Palladium on carbon (Pd/C). The choice of catalyst can influence reaction conditions and the formation of byproducts. Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) can also be employed.[1][2]
Q4: What are the potential side reactions during the synthesis, and how can they be minimized?
A4: During the Hantzsch thiazole synthesis, improper control of reaction conditions can lead to the formation of isomeric thiazole products. In the reduction of the nitrile intermediate, the formation of secondary and tertiary amines is a common side reaction. This can often be minimized by the addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Thiazole Synthesis | - Incomplete reaction. - Suboptimal reaction temperature or time. - Incorrect pH. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize temperature and reaction time based on literature for similar substrates. - Ensure appropriate acidic or neutral conditions as required by the specific reactants.[3] |
| Formation of Secondary/Tertiary Amines during Nitrile Reduction | - Reaction of the primary amine product with the intermediate imine. | - During catalytic hydrogenation with catalysts like Raney Nickel or Pd/C, add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amine byproducts.[1] |
| Incomplete Reduction of Nitrile | - Inactive or insufficient reducing agent/catalyst. - Poor solubility of the starting material. - Insufficient hydrogen pressure (for catalytic hydrogenation). | - Use a fresh batch of reducing agent or a more active catalyst. - Increase the catalyst loading. - Select a solvent in which the nitrile is more soluble. - For catalytic hydrogenation, ensure adequate hydrogen pressure. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of closely related side products. | - Optimize the reaction to drive it to completion. - Employ column chromatography with an appropriate solvent system for purification. - Consider converting the amine product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
Catalyst Selection and Performance
The following tables summarize catalyst options and typical reaction conditions for key steps in the synthesis of this compound.
Table 1: Catalyst Selection for Nitrile Reduction to Amine
| Catalyst/Reagent | Typical Solvent | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel | Ethanol/Ammonia | H₂ pressure, elevated temperature | Cost-effective, widely used | Potential for over-reduction, pyrophoric |
| Palladium on Carbon (Pd/C) | Ethanol/Ammonia | H₂ pressure, room temperature to mild heating | High activity, good selectivity | More expensive than Raney Nickel |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous conditions, reflux | Powerful reducing agent | Highly reactive, requires careful handling, aqueous workup |
| Borane-Tetrahydrofuran (BH₃-THF) | THF | Heating | Milder than LiAlH₄ | Can generate H₂ gas, requires careful temperature control |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-formylthiazole via Rosenmund Reduction
This protocol describes the synthesis of a key intermediate, 4-methyl-5-formylthiazole, which can be further converted to the target ethanamine.
-
Preparation of 4-Methylthiazole-5-carboxylic acid chloride: 4-Methylthiazole-5-carboxylic acid is reacted with thionyl chloride and refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.[4]
-
Hydrogenation: The crude acid chloride is dissolved in xylene. A Pd/BaSO₄ catalyst is added, and the mixture is heated to 140°C while bubbling hydrogen gas through it.[4]
-
Workup and Isolation: The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off. The filtrate is extracted with 10% HCl. The aqueous layer is neutralized with sodium carbonate, and the product is extracted with chloroform. The solvent is evaporated to yield 4-methyl-5-formylthiazole.[4]
Protocol 2: General Procedure for Nitrile Reduction using Catalytic Hydrogenation
This protocol outlines a general method for the reduction of a nitrile intermediate to the corresponding primary amine.
-
Reaction Setup: The nitrile is dissolved in a suitable solvent (e.g., ethanol) containing ammonia or ammonium hydroxide. The catalyst (e.g., Raney Nickel or Pd/C) is added to the solution in a hydrogenation vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is agitated at a suitable temperature until the hydrogen uptake ceases.
-
Workup and Isolation: The catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.
Visualizations
Logical Workflow for this compound Synthesis
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-(4-Methylthiazol-5-yl)ethanamine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(4-Methylthiazol-5-yl)ethanamine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage at temperatures between 0°C and 8°C is advised. The container should be tightly sealed to prevent exposure to moisture and air. For stock solutions, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short to medium-term storage, respectively. Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: The stability of this compound in aqueous solutions is pH-dependent. As a primary amine, it is susceptible to degradation, particularly at non-neutral pH. Generally, thiazole rings can be sensitive to strong acidic or basic conditions, which may lead to hydrolysis or ring-opening reactions. It is crucial to determine the optimal pH for your specific application through stability studies.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing heterocyclic rings like thiazole can be photosensitive. Exposure to ultraviolet (UV) or even ambient light over extended periods may lead to degradation. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber-colored or foil-wrapped containers to minimize photodegradation.
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways for this compound include:
-
Oxidation: The primary amine group and the thiazole ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Hydrolysis: Under strong acidic or basic conditions, the thiazole ring may undergo hydrolysis.
-
Photodegradation: Exposure to light can lead to the formation of reactive species that can cause degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation processes.
Troubleshooting Guide
This guide addresses common stability-related issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of the stock solution or working solutions. | 1. Verify Stock Solution Integrity: Analyze the stock solution by a stability-indicating method (e.g., HPLC) to confirm concentration and purity. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock for each experiment. 3. Optimize Storage: Ensure stock solutions are stored in small, single-use aliquots at or below -20°C and protected from light. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Perform stress testing (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. 2. Optimize Chromatographic Method: Ensure your analytical method can separate the parent compound from all potential degradation products. 3. Characterize Degradants: Use techniques like LC-MS and NMR to identify the structure of the degradation products. |
| Precipitation or color change in the solution. | Instability of the compound under the specific solvent or pH conditions. | 1. Assess Solubility and Stability: Determine the solubility and stability of the compound in the chosen solvent system and pH range before starting the experiment. 2. Adjust pH: If pH is a factor, buffer the solution to a pH where the compound is most stable. 3. Consider a Different Solvent: If the solvent is causing instability, explore alternative, less reactive solvents. |
Experimental Protocols
To assess the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation.
Forced Degradation Study Protocol
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for 48 hours.
-
Prepare a solution from the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables illustrate how to present the data from a forced degradation study. The values provided are for illustrative purposes only and should be replaced with actual experimental data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| Control (Unstressed) | 99.8 | 0.2 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | 2 |
| 0.1 M NaOH, 60°C, 24h | 78.5 | 21.5 | 3 |
| 3% H₂O₂, RT, 24h | 90.1 | 9.9 | 1 |
| Thermal (60°C, 48h) | 95.6 | 4.4 | 1 |
| Photolytic (ICH Q1B) | 88.9 | 11.1 | 2 |
Table 2: Chromatographic Data of Degradation Products
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| 0.1 M HCl | DP1 | 3.5 | 8.2 |
| DP2 | 4.8 | 6.6 | |
| 0.1 M NaOH | DP3 | 2.9 | 10.1 |
| DP4 | 5.1 | 7.3 | |
| DP5 | 6.2 | 4.1 | |
| 3% H₂O₂ | DP6 | 4.2 | 9.9 |
| Thermal | DP7 | 5.5 | 4.4 |
| Photolytic | DP8 | 3.8 | 6.5 |
| DP9 | 7.1 | 4.6 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues of this compound.
Validation & Comparative
A Comparative Guide to the Bioactivity of Thiazole Compounds: Spotlight on the 2-(4-Methylthiazol-5-yl)ethanamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide array of therapeutic applications. This guide provides a comparative overview of the bioactivity of various thiazole derivatives, with a particular focus on the structural motif of 2-(4-Methylthiazol-5-yl)ethanamine. While direct and extensive bioactivity data for this compound itself is limited in publicly accessible research, this document compiles and compares data from structurally related compounds to infer its potential and guide future research.
I. Overview of Thiazole Bioactivity
Thiazole derivatives are a well-established class of heterocyclic compounds exhibiting a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), and antioxidant effects. The versatility of the thiazole nucleus allows for diverse chemical modifications, leading to a wide range of pharmacological profiles.
II. Comparative Bioactivity Data
To provide a quantitative comparison, the following tables summarize the in vitro bioactivity of various thiazole compounds that share structural similarities with the this compound core. The data is primarily focused on anticancer and antimicrobial activities, as these are the most extensively studied areas for this class of compounds.
A. Anticancer Activity of Thiazole Derivatives
The anticancer potential of thiazole derivatives is often attributed to their ability to interact with various cellular targets, including protein kinases. The following table presents the half-maximal inhibitory concentration (IC50) values of selected thiazole compounds against different cancer cell lines.
Table 1: Anticancer Activity (IC50 in µM) of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(2-Amino-4-methylthiazol-5-yl)-3-(2,4-dichlorophenyl)propenone | Leukemia (HL-60) | 1.8 | Doxorubicin | 0.9 |
| Breast (MCF-7) | 2.5 | Doxorubicin | 1.2 | |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Leukemia (K562) | < 1 | Dasatinib | < 1 |
| Breast (MCF-7) | 20.2 | Dasatinib | < 1 | |
| Colon (HT-29) | 21.6 | Dasatinib | < 1 | |
| (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM) | >100 | Not specified | - |
| Renal (RFX 393) | 15.8 | Not specified | - | |
| Ovarian (OVCAR) | 25.1 | Not specified | - |
Note: The data presented is for structurally related compounds and not for this compound itself.
B. Antimicrobial Activity of Thiazole Derivatives
Thiazole-containing compounds have demonstrated significant efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes. The table below summarizes the minimum inhibitory concentration (MIC) values for selected thiazole derivatives.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-hydroxyphenyl)propenone | Staphylococcus aureus | 16 | Ampicillin | 8 |
| Escherichia coli | 32 | Ampicillin | 16 | |
| Candida albicans | 8 | Fluconazole | 4 | |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivative (Compound 7) | Staphylococcus aureus | 43.3-86.7 (µM) | Ampicillin | >689.6 (µM) |
| Escherichia coli | 43.3-86.7 (µM) | Ampicillin | >689.6 (µM) | |
| Candida albicans | 55.4-1156.0 (µM) | Ketoconazole | >1156.0 (µM) | |
| 2-Amino-5-methylthiazol derivative (Compound 6a) (Antioxidant) | DPPH Scavenging (IC50) | 14.9 | Ascorbic Acid | 12.5 |
Note: The data presented is for structurally related compounds and not for this compound itself. Some values are reported in µM.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
A. In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
B. In Vitro Antimicrobial Activity - Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by anticancer thiazole derivatives and a typical experimental workflow for bioactivity screening.
Caption: EGFR signaling pathway and its inhibition by thiazole derivatives.
Comparative study of the efficacy of 2-(4-Methylthiazol-5-yl)ethanamine derivatives
A Comparative Efficacy Analysis of 2-(4-Methylthiazol-5-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound, in particular, have garnered significant interest due to their diverse pharmacological activities, ranging from antimicrobial and antioxidant to anticancer and enzyme inhibition. This guide provides a comparative study of the efficacy of various classes of these derivatives, supported by experimental data from recent research.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of different this compound derivatives across various biological assays.
Table 1: Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives
A series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various radical scavenging assays.[1] The results highlight that compounds with electron-donating substituents on the aldehyde moiety exhibit significant radical scavenging potential.[1]
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | Hydroxyl Radical Scavenging IC₅₀ (µg/mL) | Nitric Oxide Scavenging IC₅₀ (µg/mL) | Superoxide Radical Scavenging IC₅₀ (µg/mL) |
| 6a | 20.4 | 24.2 | 26.3 | 17.2 |
| 6c | 22.1 | 28.1 | 29.4 | 20.3 |
| 6e | 21.5 | 26.5 | 28.1 | 18.5 |
| Ascorbic Acid | 16.2 | 20.3 | 22.5 | 15.4 |
| BHA | 18.1 | 22.1 | 24.1 | 16.8 |
Data sourced from a study on new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety.[1]
Table 2: Antimicrobial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones
This class of derivatives was tested for its antibacterial efficacy against standard and resistant microbial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined.
| Compound | Organism | MIC (µM) | MBC (µM) |
| 7 | S. aureus | 43.3 | 86.7 |
| 7 | E. coli | 86.7 | 173.4 |
| 9 | S. aureus | 125.4 | 250.7 |
| 9 | E. coli | 344.8 | 689.6 |
| 12 | MRSA | 67.5 | 135.1 |
| 12 | P. aeruginosa (Resistant) | 135.1 | 270.2 |
| Ampicillin | S. aureus | >500 | >500 |
| Streptomycin | E. coli | >500 | >500 |
Data from a study on the design, synthesis, and biological evaluation of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as antimicrobial agents.[2]
Table 3: Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones
The antiproliferative activity of these derivatives was evaluated against a panel of human cancer cell lines.
| Compound | Cell Line | Growth Percent (%) at 10⁻⁵ M |
| 3 | Leukemia (HL-60) | 0.57 (IC₅₀ in µM) |
| 4 | Leukemia (HL-60) | Not specified, but noted for high activity |
| 7 | Not specified | Not specified |
| 10 | Not specified | Not specified |
Data extracted from "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones".[3]
Table 4: Tyrosinase Inhibitory Activity of Indole-thiazolidine-2,4-dione Derivatives
A series of indole-thiazolidine-2,4-dione derivatives were synthesized and assessed for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.
| Compound | Tyrosinase Inhibition IC₅₀ (µM) |
| 5l | 13.3 |
| 5w | 11.2 |
| Kojic Acid (Control) | 15.6 |
Data from a study on indole-thiazolidine-2,4-dione derivatives as tyrosinase inhibitors.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
-
A solution of 0.1 mM DPPH in methanol was prepared.
-
1 mL of this solution was added to 3 mL of the synthesized compound solution in methanol at different concentrations.
-
The mixture was shaken vigorously and allowed to stand at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging was calculated using the formula: (A₀ - A₁)/A₀ * 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
Superoxide Radical Scavenging Assay:
-
The superoxide anion radicals were generated in a xanthine-xanthine oxidase system.
-
The reaction mixture contained the sample, xanthine, and xanthine oxidase in a phosphate buffer.
-
The generation of superoxide was estimated by the nitroblue tetrazolium (NBT) method.
-
The absorbance was measured, and the IC₅₀ values were determined.[1]
Antimicrobial Susceptibility Testing
Determination of MIC and MBC:
-
A broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial strains were cultured in appropriate broth media.
-
Serial dilutions of the test compounds were prepared in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism was added to each well.
-
The plates were incubated under suitable conditions.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
-
For Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth was sub-cultured on agar plates.
-
The MBC was defined as the lowest concentration that killed 99.9% of the initial bacterial population.[2]
In Vitro Anticancer Screening
MTT Assay for Cell Proliferation:
-
Human cancer cell lines were seeded in 96-well plates and incubated.
-
The cells were treated with different concentrations of the test compounds and incubated for a specified period.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to untreated control cells.
Tyrosinase Inhibition Assay
-
A solution of the test compound (10 μL) was added to 140 μL of mushroom tyrosinase in a 96-well plate.
-
The mixture was incubated for 5 minutes at room temperature.
-
50 μL of L-DOPA solution was then added to initiate the enzymatic reaction.
-
The change in absorbance was monitored at 475 nm.
-
The inhibition rate was calculated by comparing the absorbance change with a blank control.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined from a dose-response curve.[4]
Signaling Pathways and Experimental Workflows
The mechanism of action for many of these derivatives is still under investigation. However, based on their therapeutic targets, we can infer their involvement in certain biological pathways. The following diagrams illustrate a general experimental workflow for drug discovery and a hypothesized mechanism for the tyrosinase inhibitors.
Caption: General workflow for the discovery and evaluation of novel thiazole derivatives.
Caption: Hypothesized mechanism of tyrosinase inhibition by indole-thiazolidine-2,4-dione derivatives.
References
Validating Anticancer Activity: A Comparative Guide to 2-(4-Methylthiazol-5-yl)ethanamine Analogs and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer properties. This guide provides a comparative analysis of the anticancer activity of various 2-(4-methylthiazol-5-yl)ethanamine analogs and other structurally related thiazole derivatives. The data presented herein, compiled from multiple studies, offers a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics. We will delve into the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines, outline the experimental protocols used for their validation, and visualize key experimental workflows and signaling pathways.
Comparative Anticancer Activity
The anticancer efficacy of several thiazole derivatives has been evaluated across a panel of human cancer cell lines. The following tables summarize the quantitative data, including 50% growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration 50 (LC₅₀) values, providing a clear comparison of their potency.
| Compound | Mean GI₅₀ (µM) | Mean TGI (µM) | Cancer Cell Line Panel | Reference |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | 15.72 | 50.68 | NCI-60 | [1] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | -5.66 (logGI₅₀) | -5.30 (logTGI) | NCI-60 | [2] |
| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one | 0.57 | Not Reported | HL-60 | [3] |
Table 1: Comparative in vitro anticancer activity of lead thiazole analogs.
| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Non-small cell lung | 22.59 |
| Ovarian (OVCAR-8) | 27.71 | |
| Prostate (DU-145) | Not Reported | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | Leukemia (CCRF-CEM) | -51.41 |
| Leukemia (HL-60(TB)) | -41.20 | |
| Leukemia (MOLT-4) | -27.71 | |
| 2,4-disulfonylsubstituted 5-aminothiazoles (Compounds 24 and 25) | NCI-60 Panel (Mean) | ~66.0 |
Table 2: Selective growth inhibition of thiazole derivatives against various cancer cell lines.
Experimental Protocols
The validation of anticancer activity relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments frequently cited in the evaluation of thiazole-based anticancer agents.
Cell Viability and Proliferation Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with the test compounds at various concentrations (e.g., 0.1, 1, 2.5, 5, 10, and 20 µM) for a specified duration (e.g., 24, 48, or 72 hours)[4].
-
MTT Incubation: Following treatment, an MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assays
The induction of apoptosis is a key mechanism for many anticancer drugs.
-
Flow Cytometry: This technique can be used to quantify apoptotic cells. After treatment with the compounds, cells are harvested, washed, and stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes. The stained cells are then analyzed by a flow cytometer.
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis of DNA extracted from treated cells, which will show a characteristic "ladder" pattern[5][6].
-
Caspase Activation: The activity of key executioner caspases (e.g., caspase-3, -7, -8, -9) can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage[4].
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute (NCI) Developmental Therapeutics Program offers a 60-cell line screen to test compounds against a panel of human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. This standardized screen provides a comprehensive profile of a compound's anticancer activity[1][7].
Visualizing the Research Process
To better understand the experimental workflow and the underlying molecular mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the anticancer activity of thiazole analogs.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies.
Conclusion
The diverse chemical space of this compound analogs and related thiazole derivatives presents a promising avenue for the development of novel anticancer agents. The data summarized in this guide highlights the potential of these compounds to inhibit the growth of a broad range of cancer cell lines, often through the induction of apoptosis. Further investigation into the structure-activity relationships and the precise molecular targets of the most potent analogs is warranted to advance these promising scaffolds toward clinical application. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers aiming to validate and build upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Methylthiazol-5-yl)ethanamine Derivatives as Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(4-methylthiazol-5-yl)ethanamine derivatives and related analogues as histamine H3 receptor (H3R) antagonists. The H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulates the release of histamine and other key neurotransmitters, making it a prime target for the development of therapeutics for neurological conditions. This document offers an objective comparison of these thiazole derivatives with other H3R modulators, supported by experimental data, to assist researchers in drug discovery and development.
Structure-Activity Relationship (SAR) of Thiazole-Based H3R Antagonists
The core structure of this compound serves as a versatile scaffold for developing non-imidazole histamine H3 receptor antagonists. SAR studies reveal that the substitution pattern on the thiazole ring and modifications of the ethanamine side chain are critical for antagonist potency.
A key finding is the significant impact of the substituent's position on the thiazole ring. Studies on a series of 1-[2-thiazolyl-(2-aminoethyl)]-4-n-propylpiperazine derivatives have demonstrated that compounds with the side chain at the 5-position of the thiazole ring exhibit substantially higher H3R antagonist activity compared to their 4-position isomers.[1] This suggests that the orientation of the side chain from the thiazole core is crucial for optimal interaction with the H3 receptor binding pocket.
Further SAR exploration on the aminoethyl side chain of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives has shown that N-alkylation and N-acylation influence potency. For instance, elongation of an N-alkyl chain attached to a phenyl group can enhance antagonist activity, with a propyl linker showing high potency.
Comparative Analysis of H3R Antagonist Potency
The antagonist potency of 2-(thiazol-5-yl)ethanamine derivatives has been evaluated using functional assays, such as the electrically evoked contraction of the guinea-pig jejunum. The data, presented as pA2 values, allows for a quantitative comparison of different structural modifications.
| Compound Series | General Structure | Modifications | pA2 Range | Key Findings |
| 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | Thiazole at position 5 | Varied N-substituents on the ethylamine side chain | 7.36 - 8.27 | Phenylalkyl substituents on the nitrogen generally confer high potency.[1] Elongation of the alkyl linker between the nitrogen and the phenyl group influences activity. |
| 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines | Thiazole at position 4 | Varied N-substituents on the ethylamine side chain | 5.65 - 7.12 | Significantly lower potency compared to the 5-substituted isomers, highlighting the critical role of the side chain position.[1] |
For context, the potencies of well-established histamine H3 receptor antagonists are provided below. Direct comparison should be made with caution as experimental conditions may vary.
| Reference Compound | Target | Assay Type | Potency |
| Pitolisant | Human H3R | Radioligand Binding (Ki) | 0.16 nM[2] |
| Human H3R | Radioligand Binding (IC50) | 5.3 nM[2] | |
| Ciproxifan | Rat H3R | Radioligand Binding (pKi) | 8.24 - 9.27[3] |
| Mouse Brain Slices (pA2) | Functional Assay | 7.78 - 9.39[3] | |
| Thioperamide | Guinea Pig Ileum | Functional Assay (pA2) | 8.5[4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.
Radioligand Binding Assay for Histamine H3 Receptor
This assay determines the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human H3 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH) with a specific activity of approximately 70-87 Ci/mmol.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compound: Serial dilutions of the this compound derivative.
-
Non-specific Binding Control: 10 µM Thioperamide or Clobenpropit.[5]
-
Equipment: 96-well microplates, glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a liquid scintillation counter.[5]
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following in order: 50 µL of assay buffer or test compound, 50 µL of [3H]-NAMH (final concentration ~0.5-1 nM), and 150 µL of membrane preparation (~100 µg of protein).[5]
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at 25°C for 30-120 minutes with gentle agitation to reach equilibrium.[5]
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters to separate bound and free radioligand.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Functional Assay: Electrically Evoked Contractions of Guinea Pig Jejunum/Ileum
This functional assay measures the antagonist activity of a compound by its ability to reverse the inhibition of neurotransmitter release caused by an H3 receptor agonist.
Objective: To determine the pA2 value of a test compound, which represents its antagonist potency at the H3 receptor.
Materials:
-
Tissue Preparation: A segment of guinea pig jejunum or ileum.
-
Physiological Solution: Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[7]
-
H3 Receptor Agonist: (R)-α-methylhistamine.
-
Test Compound: Serial dilutions of the this compound derivative.
-
Equipment: Organ bath with stimulating electrodes, isometric force transducer, and a data acquisition system.
Procedure:
-
Mount a segment of the guinea pig jejunum or ileum in an organ bath containing Tyrode's solution.
-
Apply electrical field stimulation (e.g., at a low frequency like 0.1 Hz) to induce cholinergic nerve-mediated contractions.[7]
-
After obtaining a stable baseline of contractions, introduce an H3 receptor agonist (e.g., (R)-α-methylhistamine) to the bath, which will cause a dose-dependent inhibition of the electrically induced contractions.[4]
-
Wash the tissue to restore the initial contractile response.
-
Incubate the tissue with a known concentration of the test antagonist for a specific period.
-
Re-introduce the H3 agonist in a cumulative manner to generate a concentration-response curve in the presence of the antagonist.
-
Repeat steps 4-6 with different concentrations of the antagonist.
-
Calculate the dose ratio from the rightward shift of the agonist's concentration-response curve in the presence of the antagonist.
-
Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated.
References
- 1. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of electrically evoked contractions of guinea-pig ileum preparations mediated by the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Guinea Pig Ileum [sheffbp.co.uk]
Comparative Analysis of Cross-Reactivity for 2-(4-Methylthiazol-5-yl)ethanamine Derivatives
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the cross-reactivity of 2-(4-Methylthiazol-5-yl)ethanamine derivatives, a class of compounds with significant interest in drug discovery, primarily as histamine H3 receptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and development of selective histamine receptor ligands. This document summarizes key experimental data on binding affinities, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore in the development of non-imidazole histamine H3 receptor antagonists. These compounds have garnered attention for their potential therapeutic applications in a variety of central nervous system disorders, including cognitive impairments, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). Their efficacy stems from their ability to block the H3 autoreceptor, thereby increasing the release of histamine and other neurotransmitters in the brain. However, off-target activity at other histamine receptor subtypes (H1, H2, and H4) can lead to undesirable side effects. Therefore, a thorough understanding of their cross-reactivity profile is paramount for the development of safe and effective therapeutics.
Comparative Cross-Reactivity Data
While a comprehensive dataset for a complete series of this compound derivatives across all histamine receptor subtypes is not publicly available in a single source, the following tables compile representative data from the literature for these and alternative histamine receptor ligands. The data is presented as inhibition constants (Ki) or antagonist affinities (pA2), where a lower Ki value and a higher pA2 value indicate greater binding affinity.
Table 1: Binding Affinities (Ki, nM) of Representative Thiazole Derivatives and Comparator Compounds at Histamine Receptors
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| Thiazole Derivatives | ||||
| Amthamine | >10,000 | 25 | 20,000 | >10,000 |
| Compound 4c2¹ | >10,000 | ND | 5.4 | ND |
| Non-Thiazole Comparators | ||||
| Ciproxifan | >1,000 | >1,000 | 0.5-5 | ~200 |
| Pitolisant (Wakix®) | >10,000 | >10,000 | 0.16 | >10,000 |
| Betahistine | ~1,000-10,000 | >100,000 | ~100-1,000 | ND |
| Thioperamide | >1,000 | >1,000 | ~2 | ~25 |
ND: Not Determined. Data compiled from multiple sources and should be considered representative. ¹1-[2-Thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)]-4-n-propylpiperazine[1]
Table 2: Antagonist Affinities (pA2) of Selected Thiazole Derivatives at the Histamine H3 Receptor
| Compound | Structure | pA2 |
| 4c1 | 1-[2-Thiazol-5-yl-(2-methyl-2-phenylethylaminoethyl)]-4-n-propylpiperazine | 8.12 |
| 4c2 | 1-[2-Thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)]-4-n-propylpiperazine | 8.27 |
| 4b1 | 1-[2-Thiazol-5-yl-(2-methyl-2-propylaminoethyl)]-4-n-propylpiperazine | 7.78 |
| 4b2 | 1-[2-Thiazol-5-yl-(2-methyl-2-butylaminoethyl)]-4-n-propylpiperazine | 7.53 |
Data from in vitro studies on guinea pig jejunum.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of this compound derivatives.
Radioligand Binding Assay for Histamine Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Specific radioligand for each receptor subtype (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, [³H]Nα-methylhistamine for H3, [³H]histamine for H4).
-
Test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at G-protein coupled receptors that modulate adenylyl cyclase activity, such as the H2 (Gs-coupled) and H3/H4 (Gi/o-coupled) receptors.
Materials:
-
Intact cells expressing the histamine receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Histamine or a selective agonist for the receptor.
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation:
-
For H2 (Gs) receptors: Stimulate the cells with the test compound (for agonist testing) or with histamine in the presence of the test compound (for antagonist testing).
-
For H3/H4 (Gi/o) receptors: Stimulate the cells with forskolin and histamine (or a selective agonist) in the presence of the test compound.
-
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist activity: Generate a dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
Antagonist activity: Determine the IC50 of the test compound in inhibiting the agonist-induced cAMP response and calculate the antagonist affinity (Kb) using the Gaddum equation.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity analysis of this compound derivatives.
Caption: Simplified signaling pathways of the four histamine receptor subtypes.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The cross-reactivity profiling of this compound derivatives is a critical step in the development of selective histamine H3 receptor antagonists. While these compounds generally exhibit high affinity for the H3 receptor, their activity at other histamine receptor subtypes can vary depending on the specific structural modifications. The data and protocols presented in this guide provide a framework for the systematic evaluation of these derivatives. Researchers are encouraged to perform comprehensive in vitro binding and functional assays to fully characterize the selectivity profile of their compounds of interest, thereby facilitating the identification of candidates with optimal therapeutic potential and minimal off-target effects.
References
Head-to-head comparison of different synthetic routes for 2-(4-Methylthiazol-5-yl)ethanamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a head-to-head comparison of two primary synthetic routes to 2-(4-Methylthiazol-5-yl)ethanamine, a valuable building block in medicinal chemistry. The comparison is based on experimental data for yield, reaction conditions, and starting material accessibility.
Two principal synthetic pathways have been identified and analyzed, starting from readily available precursors: 4-methyl-5-(2-hydroxyethyl)thiazole and 4-methyl-5-formylthiazole. Each route presents distinct advantages and disadvantages in terms of the number of steps, overall yield, and reagent toxicity.
Comparative Analysis of Synthetic Routes
The two routes are broken down into their constituent steps, with yields and key reaction parameters summarized for direct comparison.
| Route | Starting Material | Intermediate(s) | Final Step | Overall Yield | Key Considerations |
| Route 1: From Alcohol | 4-Methyl-5-(2-hydroxyethyl)thiazole | 4-Methyl-5-(2-azidoethyl)thiazole | Reduction of Azide | Good | Use of potentially explosive azide intermediate. |
| Route 2: From Aldehyde | 4-Methyl-5-formylthiazole | 4-Methyl-5-(2-nitrovinyl)thiazole | Reduction of Nitroalkene | Moderate | Use of nitromethane and strong reducing agents. |
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagram, highlighting the key transformations.
Route 1: Synthesis from 4-Methyl-5-(2-hydroxyethyl)thiazole
This route involves the conversion of the hydroxyl group of the starting material into a better leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired amine.
Experimental Protocols
Step 1a: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole
A method for the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole from 2-acetylbutyrolactone has been reported with a yield of up to 82%.[1] The process involves amination, chlorination, condensation, and oxidation.
Step 1b: Mesylation of 4-Methyl-5-(2-hydroxyethyl)thiazole
To a solution of 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent such as dichloromethane, an equimolar amount of triethylamine is added. The mixture is cooled to 0 °C, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Step 1c: Synthesis of 4-Methyl-5-(2-azidoethyl)thiazole
The crude mesylate from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide is added in excess, and the reaction mixture is heated to 60-80 °C for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
Step 1d: Reduction of 4-Methyl-5-(2-azidoethyl)thiazole to this compound
The azide intermediate is dissolved in a solvent such as methanol or ethanol. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or lithium aluminum hydride (LiAlH4) in an ethereal solvent, is used to reduce the azide to the primary amine. The reaction is typically carried out at room temperature and monitored by TLC. After the reaction is complete, the catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure to yield the desired product.
Route 2: Synthesis from 4-Methyl-5-formylthiazole
This pathway utilizes a Henry (nitroaldol) reaction between the starting aldehyde and nitromethane, followed by the reduction of the resulting nitroalkene to the target amine.
Experimental Protocols
Step 2a: Synthesis of 4-Methyl-5-formylthiazole
An efficient preparation of 4-methyl-5-formylthiazole involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[2]
Step 2b: Henry Reaction to form 4-Methyl-5-(2-nitrovinyl)thiazole
4-Methyl-5-formylthiazole is dissolved in a suitable solvent, and nitromethane is added along with a base catalyst, such as an amine base or an inorganic base. The reaction is typically stirred at room temperature. The progress of the reaction can be followed by TLC. The intermediate β-nitro alcohol may dehydrate in situ or upon workup to yield the nitroalkene.
Step 2c: Reduction of 4-Methyl-5-(2-nitrovinyl)thiazole to this compound
The nitroalkene is dissolved in a suitable solvent and reduced to the primary amine. This reduction can be achieved using various reducing agents. A common method is the use of a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) or iron in acidic media can be employed. The reaction conditions will vary depending on the chosen reducing agent. For example, with LiAlH4, the reaction is typically carried out in an anhydrous ether solvent at temperatures ranging from 0 °C to reflux.
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is likely to provide a higher overall yield and may be more reliable due to the well-established nature of the reactions involved (mesylation, azide substitution, and reduction). However, it requires the use of sodium azide, which is a toxic and potentially explosive reagent, necessitating careful handling and safety precautions.
-
Route 2 , proceeding via a Henry reaction, is a classic carbon-carbon bond-forming strategy. This route avoids the use of azides but may present challenges in controlling the polymerization of the nitroalkene intermediate and requires a robust reduction method to convert the nitro group to an amine without affecting the thiazole ring.
The choice between these two routes will depend on the specific requirements of the synthesis, including scale, available equipment, safety considerations, and desired purity of the final product. For large-scale production, a thorough optimization of either route would be necessary to maximize yield and minimize costs and safety risks.
References
Validating Molecular Docking Predictions for 2-(4-Methylthiazol-5-yl)ethanamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico molecular docking predictions with experimental validation data for analogs of 2-(4-methylthiazol-5-yl)ethanamine. The objective is to offer a clear framework for researchers to critically evaluate computational models and guide the selection of promising compounds for further development. While direct experimental validation for this specific parent compound's analogs is not extensively published, this guide synthesizes available data on structurally related 2-amino-4-methylthiazole derivatives to illustrate the validation process.
Comparison of In Silico Docking and In Vitro Biological Activity
The predictive power of molecular docking is ultimately determined by its correlation with experimental results. The following tables summarize quantitative data from various studies on thiazole derivatives, comparing their computationally predicted binding affinities (docking scores) with their experimentally determined biological activities (e.g., IC50 values).
| Compound ID | Target Protein | Docking Score (kcal/mol) | In Vitro Assay | IC50 (µM) |
| Anticancer Activity | ||||
| 6d | Not specified | Not specified | K562 (Leukemia) Cell Proliferation | Comparable to Dasatinib (<1 µM)[1] |
| 9 | Not specified | Not specified | CCRF-CEM (Leukemia) Cell Proliferation | Moderately Active[2] |
| 9 | Not specified | Not specified | HL-60(TB) (Leukemia) Cell Proliferation | Moderately Active[2] |
| 9 | Not specified | Not specified | UO-31 (Renal Cancer) Cell Proliferation | Moderately Active[2] |
| 9 | Not specified | Not specified | MCF7 (Breast Cancer) Cell Proliferation | Moderately Active[2] |
| Antimicrobial Activity | ||||
| 10 | Not specified | Not specified | Staphylococcus aureus Growth Inhibition | Active[2] |
| 10 | Not specified | Not specified | Pseudomonas aeruginosa Growth Inhibition | Active[2] |
| 10 | Not specified | Not specified | Candida albicans Growth Inhibition | Active[2] |
| 2j | DNA Gyrase (1KZN) | -6.8 | E. coli Growth Inhibition | Not specified |
| Enzyme Inhibition | ||||
| 3b | 11β-HSD1 | Not specified | Enzyme Inhibition Assay | >50% inhibition at 10 µM[3] |
| 3c | 11β-HSD1 | Not specified | Enzyme Inhibition Assay | >50% inhibition at 10 µM[3] |
| 3g | 11β-HSD1 | Not specified | Enzyme Inhibition Assay | <50% inhibition at 10 µM[3] |
| 3h | 11β-HSD1 | Not specified | Enzyme Inhibition Assay | <50% inhibition at 10 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the validation of molecular docking for thiazole derivatives.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
- Human cancer cell lines (e.g., K562, MCF-7, HT-29) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- The synthesized thiazole analogs are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium.
- The cells are treated with the compounds for a specified period, typically 48-72 hours.
3. MTT Staining:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
4. Absorbance Measurement:
- The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
1. Preparation of Inoculum:
- Bacterial (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or fungal (e.g., Candida albicans) strains are grown in appropriate broth (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth) overnight.
- The microbial suspension is diluted to a standardized concentration (e.g., 0.5 McFarland standard).
2. Serial Dilution of Compounds:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates containing the appropriate broth.
3. Inoculation and Incubation:
- Each well is inoculated with the standardized microbial suspension.
- The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Validation Process
Diagrams created using Graphviz (DOT language) provide a clear visual representation of workflows and relationships.
Caption: Workflow for validating molecular docking predictions.
Caption: Hypothetical signaling pathway modulated by analogs.
Caption: Relationship between docking, validation, and optimization.
References
Safety Operating Guide
Proper Disposal Procedures for 2-(4-Methylthiazol-5-yl)ethanamine
This document provides essential safety and logistical information for the proper disposal of 2-(4-Methylthiazol-5-yl)ethanamine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety and environmental compliance.
Hazard Assessment and Safety Precautions
Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar thiazole derivatives include skin and eye irritation, and potential respiratory irritation.
Assumed Hazard Profile:
| Hazard Classification | Description | Disposal Consideration |
| Skin Irritation | May cause skin irritation upon contact. | Avoid direct contact. Wear appropriate personal protective equipment (PPE). Dispose of as hazardous chemical waste. |
| Eye Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Handle in a well-ventilated area or a fume hood to avoid inhaling vapors or aerosols. |
| Incompatible Materials | Strong oxidizing agents and strong acids. | Store and dispose of separately from incompatible materials. |
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat and closed-toe shoes. Ensure skin is not exposed.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams:
-
Unused/Expired Product: Pure this compound.
-
Contaminated Solids: Items such as weighing paper, pipette tips, gloves, and absorbent materials used to clean up spills.
-
Contaminated Liquids: Solutions containing dissolved this compound and reaction mixtures.
-
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials like strong oxidizing agents and strong acids.
Step 2: Waste Collection and Containment
-
Select Appropriate Containers:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
For liquid waste, use a container designed for liquids. The original product container can often be used if it is in good condition.
-
-
Contain Waste:
-
Solids: Carefully place contaminated solid waste into a designated, sealable hazardous waste container. Avoid creating dust.
-
Liquids: Transfer liquid waste into a designated hazardous waste container using a funnel to prevent spills.
-
-
Keep Containers Closed: All hazardous waste containers must be kept tightly sealed at all times, except when adding waste, to prevent spills and the release of vapors.
Step 3: Labeling of Waste Containers
-
Label Clearly: All waste containers must be clearly labeled as "Hazardous Waste."
-
Provide Detailed Information: The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Safe Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department or hazardous waste management group to arrange for pickup and disposal.
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup requests and documentation. Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures for Spills
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Alert Personnel: Notify others in the vicinity and your supervisor.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.
-
Small Spills: For small spills, and if you are trained to do so, wear the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and carefully collect the material into a designated hazardous waste container.
-
Large Spills: For large spills, or if you are not comfortable cleaning it up, contact your institution's emergency response team or EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling 2-(4-Methylthiazol-5-yl)ethanamine
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Methylthiazol-5-yl)ethanamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are associated with potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Government-approved eye and face protection should be worn. |
| Skin Protection | Chemical-Resistant Gloves | Compatible gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. |
| Protective Clothing | Lab coat or other protective clothing to prevent skin exposure. | |
| Protective Boots | Recommended if the situation requires. | |
| Respiratory Protection | Government-Approved Respirator | Use in well-ventilated areas. If ventilation is inadequate, a respirator is necessary. |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Inspect all PPE for integrity before use.
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
2. Handling:
-
Avoid direct contact with the chemical.
-
Do not breathe vapors, mist, or gas.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in the work area.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat and sources of ignition.
Disposal Plan
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not allow the product to enter drains or waterways.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell. |
Visual Workflow and Emergency Response Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol for accidental exposure.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
